molecular formula C35H72O3 B080799 1,3-Bis(hexadecyloxy)propan-2-ol CAS No. 14690-01-8

1,3-Bis(hexadecyloxy)propan-2-ol

货号: B080799
CAS 编号: 14690-01-8
分子量: 540.9 g/mol
InChI 键: CSTYETQXRJUWCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Bis(hexadecyloxy)propan-2-ol is a synthetic lipid ether derivative of glycerol where the sn-1 and sn-3 positions are ether-linked to hexadecyl chains (C16), and the sn-2 position bears a hydroxyl group. This specific structure, featuring two long symmetric alkyl chains, makes it a valuable non-ionic surfactant and a critical intermediate in organic and materials synthesis. Its primary research applications include its use as a precursor for constructing novel lipid-based nanoparticles (LNPs), such as those used in drug delivery systems, and for the development of synthetic lipids for gene therapy research. The compound's mechanism of action in research settings is defined by its amphiphilic nature; the long alkyl chains provide a hydrophobic domain for integration into lipid bilayers or for solubilizing hydrophobic molecules, while the central propan-2-ol group offers a site for further chemical functionalization, such as conjugation with targeting ligands or other bioactive molecules. Researchers value this compound for its role in modulating the physicochemical properties of lipid assemblies, including membrane fluidity and stability. This compound is provided as a high-purity compound for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

14690-01-8

分子式

C35H72O3

分子量

540.9 g/mol

IUPAC 名称

1,3-dihexadecoxypropan-2-ol

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3

InChI 键

CSTYETQXRJUWCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O

规范 SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O

其他CAS编号

14690-01-8

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1,3-Dialkoxypropan-2-ols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,3-Dialkoxypropan-2-ol Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,3-dialkoxypropan-2-ol framework represents a class of molecules with significant, yet underexplored, potential. These structures, characterized by a central propan-2-ol core flanked by two alkoxy groups, offer a unique trifecta of functionalities: a reactive secondary alcohol, and two ether linkages that can be tailored to modulate key physicochemical properties. This unique arrangement makes them valuable as synthetic building blocks, specialized solvents, and scaffolds for drug discovery.[1][2] Their utility stems from the ability to precisely control properties such as solubility, lipophilicity, and hydrogen bonding capacity by simply varying the nature of the alkyl or aryl substituents on the ether functionalities.

This guide provides an in-depth exploration of the synthesis, core physicochemical properties, and spectroscopic characterization of 1,3-dialkoxypropan-2-ols. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a mechanistic understanding of how the molecular structure of these compounds dictates their behavior and application.

I. Synthetic Strategies: Accessing the Core Scaffold

The most direct and efficient route to 1,3-dialkoxypropan-2-ols involves the base-catalyzed ring-opening of glycidol (an epoxide) with an alcohol. This method is advantageous due to the commercial availability of a wide range of alcohols and the typically high yields achieved under mild conditions.[3] The choice of catalyst is critical; while various bases can be employed, simple alkali metal hydroxides have proven to be both cost-effective and highly efficient.[3]

Experimental Protocol: Synthesis of 1,3-Dimethoxypropan-2-ol

This protocol details a representative synthesis, chosen for its simplicity and reliance on common laboratory reagents.

Step 1: Reagent Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL).

  • Carefully add sodium hydroxide pellets (2.0 g, 50 mmol) to the methanol and stir until fully dissolved. Causality: Sodium hydroxide acts as a catalyst, generating the methoxide nucleophile which is more reactive than methanol itself.

Step 2: Nucleophilic Ring-Opening

  • Cool the methanolic NaOH solution to 0 °C in an ice bath.

  • Slowly add glycidol (14.8 g, 200 mmol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: The slow, cooled addition controls the exothermic reaction between the potent methoxide nucleophile and the strained epoxide ring, preventing side reactions.

Step 3: Reaction and Quenching

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the glycidol spot has disappeared.

  • Carefully neutralize the reaction mixture with a 1 M solution of hydrochloric acid (HCl) until a pH of ~7 is reached.

Step 4: Work-up and Purification

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by fractional distillation to yield pure 1,3-dimethoxypropan-2-ol.[4]

Synthetic Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process Glycidol Glycidol RingOpening Nucleophilic Ring-Opening Glycidol->RingOpening Alcohol Alcohol (R-OH) Alcohol->RingOpening Base Base Catalyst (e.g., NaOH) Base->RingOpening generates nucleophile Workup Neutralization, Extraction & Purification RingOpening->Workup Reaction monitoring Product 1,3-Dialkoxypropan-2-ol Workup->Product

Caption: General workflow for the synthesis of 1,3-dialkoxypropan-2-ols.

II. Core Physicochemical Properties

The physical and chemical properties of 1,3-dialkoxypropan-2-ols are dictated by the interplay between the polar hydroxyl group and the potentially nonpolar alkoxy side chains.

Quantitative Data Summary

The following table summarizes key physicochemical data for representative 1,3-dialkoxypropan-2-ols and related parent structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Water SolubilityRef.
1,3-PropanediolC₃H₈O₂76.09214-27Miscible[5][6]
1,3-Dimethoxypropan-2-ol C₅H₁₂O₃120.15147-62Highly Soluble[1]
1-(2-hydroxypropoxy)propan-2-olC₆H₁₄O₃134.17232.8< -40100 g/L
1,3-Diphenoxypropan-2-ol C₁₅H₁₆O₃244.29N/AN/AN/A[7]
Solubility Profile

The solubility of these compounds is a direct function of their structure. The central hydroxyl group is capable of hydrogen bonding with water, rendering simpler analogues like 1,3-dimethoxypropan-2-ol highly water-soluble.[1] As the length and hydrophobicity of the alkoxy chains (the 'R' groups) increase, the overall polarity of the molecule decreases, leading to reduced water solubility. Conversely, their solubility in organic solvents like ethers, alcohols, and chlorinated hydrocarbons is generally high.[1] This tunable amphiphilicity is a key attribute for applications in formulation science.

Acidity and Lipophilicity (pKa & LogP)
  • pKa : The acidity of the secondary alcohol in 1,3-dialkoxypropan-2-ols is comparable to that of other secondary alcohols, with an expected pKa value in the range of 16-18. The electron-donating nature of the adjacent ether oxygen atoms can slightly influence this value. For the parent compound 1,3-propanediol, the predicted pKa is approximately 14.46.[5]

  • LogP : The octanol-water partition coefficient (LogP) is a critical parameter in drug design, indicating the lipophilicity of a molecule. For 1,3-dialkoxypropan-2-ols, the LogP value is highly dependent on the identity of the alkoxy groups. Short-chain alkyl groups result in a negative LogP (hydrophilic), while longer alkyl or aryl groups will increase the LogP, making the molecule more lipophilic.

III. Spectroscopic and Spectrometric Characterization

A robust characterization of 1,3-dialkoxypropan-2-ols relies on a combination of NMR, IR, and Mass Spectrometry techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. The symmetry of the 1,3-disubstituted pattern often simplifies the spectra.

  • ¹H NMR :

    • CH-OH Proton : A multiplet typically found around 3.9-4.1 ppm.

    • CH₂ Protons : The four protons of the two methylene groups adjacent to the ethers often appear as a multiplet around 3.4-3.6 ppm.

    • OH Proton : A broad singlet whose chemical shift is concentration and solvent dependent.

    • Alkoxy Protons : The chemical shifts of these protons will depend on the specific alkyl or aryl group. For 1,3-dimethoxypropan-2-ol, a sharp singlet for the six methyl protons would be expected around 3.3 ppm.

  • ¹³C NMR :

    • C-OH Carbon : The carbon bearing the hydroxyl group typically resonates around 68-72 ppm.

    • CH₂ Carbons : The two equivalent methylene carbons are expected in the region of 70-75 ppm.

    • Alkoxy Carbons : The signal for the carbons of the alkoxy groups will vary. For a methoxy group, a signal around 59 ppm is characteristic.[8]

Structure-Spectra Relationship Diagram

Caption: Correlation of structure with expected NMR signals for 1,3-dimethoxypropan-2-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's hydrogen bonding.[9]

  • C-H Stretch : Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

  • C-O Stretch : A strong, distinct band (or bands) between 1050-1150 cm⁻¹ indicates the C-O stretching of the ether and alcohol functionalities.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is typically observed. Electron ionization (EI) will lead to more fragmentation, with common losses including water (M-18), alkoxy groups, or cleavage of the C-C bonds of the propanol backbone.

IV. Applications in Research and Drug Development

The unique structural features of 1,3-dialkoxypropan-2-ols make them valuable in several areas of pharmaceutical and chemical research.

  • Versatile Synthetic Intermediates : The secondary alcohol is a versatile handle for a wide range of chemical transformations, including oxidation to a ketone, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the elaboration of the core scaffold into more complex target molecules.[2]

  • Prodrug Design : The hydroxyl group is an ideal site for attaching a promoiety to create a prodrug.[10] This strategy can be used to temporarily mask the polarity of a parent drug, enhancing its membrane permeability and oral bioavailability. The resulting ester or carbonate linkage can be designed to be cleaved by endogenous enzymes in the body, releasing the active drug.[11]

  • Scaffolds in Medicinal Chemistry : The 1,3-dialkoxy arrangement can act as a flexible linker to position pharmacophoric elements in three-dimensional space, which is critical for optimizing binding to biological targets like enzymes or receptors.[12]

  • Specialized Solvents and Excipients : For compounds with low aqueous solubility, derivatives like 1,3-dimethoxypropan-2-ol can serve as effective co-solvents or excipients in drug formulations due to their amphiphilic character.[1][4]

Application Pathways Diagram

G cluster_apps Key Application Areas Core 1,3-Dialkoxypropan-2-ol Scaffold Prodrug Prodrug Synthesis (Ester/Carbonate linkage) Core->Prodrug O-H functionalization Scaffold Medicinal Chemistry Scaffold (Flexible Linker) Core->Scaffold Spatial positioning Solvent Formulation Excipient (Co-solvent) Core->Solvent Amphiphilic properties Intermediate Synthetic Intermediate (Further Elaboration) Core->Intermediate O-H reactivity

Caption: The central role of 1,3-dialkoxypropan-2-ols in diverse applications.

V. Conclusion

1,3-Dialkoxypropan-2-ols are a class of compounds whose simple structure belies a wealth of chemical versatility. Through straightforward and scalable synthesis, researchers can access a library of these molecules with finely tuned physicochemical properties. Their amphiphilic nature, combined with the reactive hydroxyl handle, makes them exceptionally useful as intermediates in organic synthesis, scaffolds for the design of new therapeutics, and components in advanced drug delivery systems. As the demand for molecules with tailored properties continues to grow, a thorough understanding of this foundational scaffold will undoubtedly pave the way for new innovations in both chemistry and medicine.

VI. References

  • PubChem. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087. PubChem. [Link]

  • Solubility of Things. 1,3-dimethoxypropan-2-ol - Solubility of Things. Solubility of Things. [Link]

  • RSC Publishing. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry. RSC Publishing. [Link]

  • PubChem. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190. PubChem. [Link]

  • PMC. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]

  • Cheméo. 1,3-Propanediol, 2-methoxy - Chemical & Physical Properties. Cheméo. [Link]

  • Save My Exams. compared using 13C nmr spectroscopy. Save My Exams. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. [Link]

  • EPA. 1,3-Dipropan-2-ylurea Properties. EPA. [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

  • Wikipedia. 1,3-Propanediol. Wikipedia. [Link]

  • MDPI. Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology. MDPI. [Link]

  • MDPI. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. [Link]

  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]

  • Cheméo. Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Cheméo. [Link]

  • PubChem. 1,3-Diphenoxy-2-propanol | C15H16O3 | CID 12140. PubChem. [Link]

  • PMC. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC. [Link]

  • Wikipedia. 1,3-Dichloropropan-2-ol. Wikipedia. [Link]

  • MDPI. Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. MDPI. [Link]

  • Cheméo. Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Cheméo. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Current Separations. New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. RSC Publishing. [Link]

  • Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • PubChem. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157. PubChem. [Link]

Sources

1,3-Bis(hexadecyloxy)propan-2-ol: A Stable Ether-Lipid Scaffold for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and application of 1,3-Bis(hexadecyloxy)propan-2-ol , a critical ether-lipid scaffold used in lipid nanoparticle (LNP) engineering and advanced drug delivery systems.

Executive Summary

This compound (CAS: 14690-01-8) is a symmetric dialkyl glycerol ether characterized by two hexadecyl (cetyl) chains attached to the sn-1 and sn-3 positions of a glycerol backbone via ether linkages. Unlike conventional ester-based lipids (e.g., DSPC, DPPC), this compound is resistant to phospholipase hydrolysis and pH-mediated degradation.

In the context of nucleic acid delivery (mRNA/siRNA), this lipid serves two distinct high-value functions:

  • Structural Helper Lipid: It acts as a non-hydrolyzable membrane anchor in Liposomes and LNPs, increasing circulation half-life by resisting endosomal degradation.

  • Synthetic Precursor: The free secondary hydroxyl group at position 2 provides a versatile conjugation site for synthesizing ionizable cationic lipids or lipid-drug conjugates (LDCs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Number 14690-01-8
Synonyms 1,3-Dihexadecyl glycerol; 1,3-Di-O-hexadecyl glycerol; Glycerol 1,3-dihexadecyl ether
Molecular Formula C

H

O

Molecular Weight 540.96 g/mol
SMILES CCCCCCCCCCCCCCCCOCC(O)COCCCCCCCCCCCCCCCC
Physicochemical Properties[8]
  • Appearance: White crystalline solid or powder.

  • Solubility: Insoluble in water. Soluble in chloroform, dichloromethane, THF, and hot ethanol.

  • Melting Point: ~55–65°C (Dependent on polymorph/purity).

  • Stability: Highly stable against acidic/basic hydrolysis and enzymatic cleavage due to ether linkages.

  • pKa: Non-ionizable (neutral lipid).

Synthetic Pathways & Manufacturing Logic

The synthesis of symmetric 1,3-dialkyl glycerols requires avoiding the formation of the 1,2-isomer. While direct alkylation of glycerol yields mixtures, the Epichlorohydrin Route is the preferred method for high-yield, symmetric synthesis in industrial applications.

Mechanism: Epichlorohydrin Ring Opening

This protocol utilizes the reactivity of epichlorohydrin with long-chain alcohols under basic conditions. The reaction proceeds via a glycidyl ether intermediate, ensuring the symmetric addition of alkyl chains.

SynthesisRoute Epi Epichlorohydrin Glycidyl Intermediate: Hexadecyl Glycidyl Ether Epi->Glycidyl Step 1: Nucleophilic Substitution (SN2) Hex Hexadecanol (2 eq) Hex->Glycidyl Reactant 1 Product Target: This compound Hex->Product Reactant 2 Glycidyl->Product Step 2: Epoxide Opening (Regioselective) Base Catalyst: NaOH / KOH Base->Glycidyl

Figure 1: Two-step synthesis of this compound via epichlorohydrin ring opening. The symmetry is achieved by sequential addition of hexadecanol.

Experimental Protocol (Epichlorohydrin Route)

Reagents: Hexadecanol (2.2 eq), Epichlorohydrin (1.0 eq), Potassium Hydroxide (KOH, 2.5 eq), Toluene (Solvent).

  • Activation: Dissolve Hexadecanol in toluene at 80°C. Add powdered KOH and stir for 1 hour to form the alkoxide.

  • Addition: Add Epichlorohydrin dropwise over 2 hours. Maintain temperature at 90-100°C. Critical: Slow addition prevents polymerization of epichlorohydrin.

  • Reflux: Reflux the mixture for 12–16 hours to ensure complete opening of the intermediate epoxide ring by the second equivalent of alkoxide.

  • Work-up: Cool to RT. Wash organic phase with water (3x) to remove salts and excess base.

  • Purification: Recrystallize from acetone or ethanol to remove unreacted alcohol and trace 1,2-isomers.

  • Validation: Verify structure via

    
    H-NMR (Triplet at 
    
    
    
    3.4–3.5 ppm for
    
    
    protons; absence of ester carbonyl signal).

Application in Lipid Nanoparticles (LNPs)

In LNP formulations, this compound functions as a membrane stabilizer . Unlike DSPC (distearoylphosphatidylcholine), which forms the "shell" of an LNP, this ether lipid can integrate into the core-shell interface, providing rigidity without introducing labile ester bonds.

Structural Role in LNP Architecture

The ether linkages prevent the "burst release" of payload in the acidic endosome, a common failure mode for ester-based helper lipids. This makes it ideal for oral delivery formulations or long-circulating liposomes .

LNPStructure RNA mRNA Payload (Core) IonLipid Ionizable Lipid (Complexation) RNA->IonLipid Electrostatic EtherLipid This compound (Stable Anchor) IonLipid->EtherLipid Hydrophobic Interaction PEG PEG-Lipid (Stealth Layer) EtherLipid->PEG Surface Stabilization

Figure 2: Interaction map of LNP components. The 1,3-diether lipid bridges the hydrophobic core and the PEGylated surface, enhancing structural integrity.

Formulation Protocol (Microfluidic Mixing)

Objective: Encapsulate mRNA in an LNP containing this compound.

  • Lipid Mix Preparation:

    • Dissolve lipids in Ethanol (100%).

    • Molar Ratio: Ionizable Lipid : 1,3-Diether : Cholesterol : PEG-Lipid (50 : 10 : 38.5 : 1.5).

    • Note: The 1,3-diether replaces DSPC in standard formulations.

  • Aqueous Phase:

    • Dilute mRNA in Citrate Buffer (pH 4.0, 50 mM).

  • Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis:

    • Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize pH.

  • Characterization:

    • Measure Particle Size (DLS) and PDI (Polydispersity Index). Target: <100 nm, PDI <0.2.

References

  • PubChem. this compound Compound Summary (CID 84596). National Library of Medicine. Link

  • Damico, R., et al. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research.

  • Paltauf, F. (1983). Ether lipids in biological and model membranes. In: Ether Lipids.[1][2][3] Academic Press.

  • Kulkarni, J. A., et al. (2018). The role of helper lipids in lipid nanoparticle delivery of siRNA. Nanoscale.

Sources

Navigating the Solubility Landscape of 1,3-Bis(hexadecyloxy)propan-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Physicochemical Profile of a Key Lipid Analogue

1,3-Bis(hexadecyloxy)propan-2-ol, also known as 1,3-di-O-hexadecylglycerol, is a synthetic dialkylglycerol ether of significant interest in biomedical research and drug development. Its structure, featuring two long C16 alkyl chains linked by stable ether bonds to a glycerol backbone, imparts a distinctly lipophilic character. This makes it a valuable tool in the formulation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, and as a stable analogue of diacylglycerol (DAG) in cell signaling research.

However, the very properties that make this molecule scientifically valuable also present challenges in its handling and formulation, chief among them being its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in experimental settings. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of lipid chemistry, and offers a detailed, field-proven protocol for its empirical determination.

Core Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a foundational concept in this regard. This compound is a predominantly non-polar molecule due to its two long hexadecyl chains. The central hydroxyl group introduces a minor polar characteristic, but the molecule's overall behavior is dominated by its extensive hydrophobic regions.

Consequently, it is expected to exhibit high solubility in non-polar organic solvents and poor solubility in polar solvents. Lipids, as a class of compounds, are generally soluble in non-polar organic solvents such as ether, chloroform, benzene, and acetone, while being insoluble in water.[1][2] The efficiency of a solvent in dissolving a lipid is dependent on the polarity of both the lipid and the solvent.[3] For instance, non-polar lipids like triacylglycerols are more soluble in non-polar solvents, whereas more polar lipids like phospholipids show better solubility in more polar organic solvents like alcohols.[3]

Anticipated Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Halogenated Hydrocarbons Chloroform, DichloromethaneHigh These solvents are effective at solvating the long alkyl chains through van der Waals interactions.
Aromatic Hydrocarbons Toluene, BenzeneHigh The non-polar nature of these solvents makes them suitable for dissolving long-chain lipids.
Aliphatic Hydrocarbons Hexane, HeptaneModerate to High As non-polar solvents, they are expected to be good solvents, although their solvating power might be slightly less than halogenated or aromatic hydrocarbons for some complex lipids.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High These solvents have a good balance of non-polar character with a slight polarity from the ether linkage, making them effective for a range of lipids.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to Moderate The polarity of the carbonyl group can limit the solubility of highly non-polar lipids.
Alcohols Ethanol, MethanolLow The strong hydrogen bonding network in alcohols makes them less favorable for solvating large, non-polar molecules. Solubility is expected to decrease as the alcohol chain length decreases (i.e., lower solubility in methanol than in ethanol).
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very Low to Insoluble The high polarity of these solvents makes them poor choices for dissolving this compound.
Water -Insoluble The highly polar nature of water and its extensive hydrogen bonding network preclude the dissolution of this lipophilic molecule.

A Validated Experimental Protocol for Determining Solubility

For researchers and drug development professionals, an empirical determination of solubility in their specific solvent systems is crucial. The following protocol is a robust, self-validating system based on the saturation shake-flask method, widely considered the gold standard for solubility measurements.[4] This method is in line with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[5][6][7][8]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Accurately weigh excess This compound B Add a known volume of the selected organic solvent A->B Combine in a vial C Seal the vial tightly B->C D Incubate at a constant temperature with continuous agitation (e.g., orbital shaker) C->D E Equilibrate for a defined period (e.g., 24-48 hours) D->E Ensure saturation F Allow undissolved solid to settle E->F G Carefully withdraw an aliquot of the supernatant (saturated solution) F->G H Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) G->H Remove particulates I Accurately dilute the filtrate with a suitable solvent H->I J Analyze the concentration using a validated analytical method (e.g., HPLC-CAD, GC-MS) I->J K Calculate the solubility (e.g., in mg/mL or g/L) J->K Based on calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Gas Chromatography-Mass Spectrometry (GC-MS))

2. Procedure:

  • Step 1: Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact weight of the compound added.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Step 2: Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Step 3: Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter (a PTFE filter is recommended for organic solvents) into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Step 4: Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-CAD or GC-MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Step 5: Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

      Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

3. Causality and Self-Validation:

  • Why excess solid? To ensure that the solution reaches thermodynamic equilibrium and is truly saturated.

  • Why continuous agitation? To increase the surface area of the solid in contact with the solvent and reduce the diffusion layer thickness, thereby accelerating the attainment of equilibrium.[4]

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Why filtration? To ensure that the analyzed sample contains only the dissolved solute and not any suspended solid particles, which would lead to an overestimation of solubility.

  • Why a validated analytical method? To ensure the accuracy, precision, and reliability of the concentration measurement.

Conclusion: Empowering Research through a Deeper Understanding of Solubility

While a definitive, quantitative solubility table for this compound across a wide range of organic solvents is not yet established in the literature, a strong predictive understanding can be derived from fundamental chemical principles. For the rigorous demands of scientific research and drug development, empirical determination is indispensable. The detailed protocol provided in this guide offers a robust and reliable framework for researchers to precisely determine the solubility of this important lipid analogue in their specific solvent systems. By combining a theoretical understanding with meticulous experimental practice, scientists can confidently handle and formulate this compound, unlocking its full potential in their research endeavors.

References

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). ECA Academy. [Link]

  • Technical Note: Solubility Measurements. (n.d.). Teledyne Hanson. [Link]

  • <1236> Solubility Measurements. (2024). USP-NF. [Link]

  • Analysis of Lipids. (n.d.). University of Guelph. [Link]

  • Ch26: Lipids. (n.d.). University of Calgary. [Link]

  • 22.1: Lipids. (2019). Chemistry LibreTexts. [Link]

  • Lipids. (n.d.). Michigan State University. [Link]

  • ASTM D5226-98(2016), Standard Practice for Dissolving Polymer Materials. (2016). ResearchGate. [Link]

  • Lipids. (n.d.). EBSCO. [Link]

  • "Fat Solubility of Solid and Liquid Substances". (1981). OECD. [Link]

  • ASTM D893-11, Standard Test Method for Insolubles in Used Lubricating Oils. (n.d.). ASTM International. [Link]

  • Tests of Oils and Fats. (n.d.). BYJU'S. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

Sources

The Biological Function and Application of Synthetic Dialkylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological function, chemical architecture, and experimental application of synthetic dialkylglycerols (and related stable analogs). It is designed for researchers investigating lipid signaling, specifically the Protein Kinase C (PKC) pathway.[1]

A Technical Guide for Signal Transduction Research

Executive Summary

Diacylglycerol (DAG) is a canonical second messenger that transiently activates Protein Kinase C (PKC) and other C1-domain-containing effectors (RasGRP, chimaerins).[1][2] However, the physiological study of DAG signaling is complicated by its rapid metabolism: endogenous DAG is swiftly phosphorylated by Diacylglycerol Kinase (DGK) to phosphatidic acid (PA) or hydrolyzed by lipases.

Synthetic Dialkylglycerols —analogs where the ester bonds are replaced by metabolically stable ether linkages—overcome this limitation. By resisting enzymatic degradation, they function as persistent activators, allowing researchers to uncouple PKC activation from downstream metabolic feedback loops. This guide delineates their mechanism, therapeutic potential (e.g., HIV latency reversal), and precise protocols for their application in cellular systems.

Chemical Architecture: Ester vs. Ether vs. Lactone

To select the correct probe, one must understand the structural activity relationship (SAR) governing stability and affinity.

FeatureEndogenous DAG (sn-1,2-Diacylglycerol) Synthetic Dialkylglycerol (Ether-DAG) Synthetic DAG-Lactone
Linkage Ester (-COO-)Ether (-CH2-O-)Lactone Ring (Constrained)
Metabolic Stability Low (Minutes). Rapidly converted to PA or MAG.High (Hours).[3][4] Resistant to lipases and esterases.High . Resistant to hydrolysis.
PKC Affinity Moderate (nM range).Moderate to High.Ultra-High (pM to low nM).
Primary Use Physiological baseline studies.Sustained activation studies; metabolic tracing.Isozyme-selective targeting; high-potency probing.
Example 1,2-Dioctanoyl-sn-glycerol (DiC8)1,2-Di-O-octyl-sn-glycerol (DiC8-Ether)HK-654

Critical Insight: The "dialkyl" modification specifically refers to the ether bond. While "synthetic DAGs" often loosely refers to soluble esters like OAG (1-Oleoyl-2-acetyl-sn-glycerol), true dialkylglycerols are distinct because they cannot be phosphorylated by DGK, thus preventing the production of Phosphatidic Acid (PA) and isolating the DAG-specific signal.

Mechanism of Action: The C1 Domain Interface

The biological function of dialkylglycerols is mediated exclusively through the C1 domain , a cysteine-rich zinc-finger motif present in PKC isoforms (


), Protein Kinase D (PKD), and RasGRP.
The "Membrane Anchor" Mechanism
  • Partitioning: Dialkylglycerols partition into the plasma membrane. Unlike phorbol esters (which are essentially irreversible), short-chain dialkyls (e.g., dioctyl) can be washed out, offering reversibility.

  • C1 Recruitment: The C1 domain of cytosolic PKC has a hydrophobic cap. Upon binding dialkylglycerol, this cap is completed, increasing the protein's affinity for the membrane bilayer.

  • Activation: This membrane recruitment releases the PKC pseudosubstrate from the catalytic core, activating the kinase.[5]

The Stability Consequence

Because dialkylglycerols are not metabolized, they cause sustained translocation of PKC to the membrane.

  • Short-term: Hyper-activation of downstream pathways (ERK, NF-

    
    B).
    
  • Long-term (Chronic): Proteasomal degradation of PKC. This "downregulation" phenomenon is a critical experimental variable; prolonged treatment (>24h) with stable dialkylglycerols often mimics a PKC knockout phenotype.

Therapeutic Applications

HIV Latency Reversal ("Kick and Kill")

Latent HIV reservoirs persist in resting CD4+ T cells.[6] Reactivating these reservoirs (the "Kick") makes them visible to the immune system.

  • Role: Synthetic DAGs/Lactones activate PKC, which induces NF-

    
    B translocation to the nucleus. NF-
    
    
    
    B binds the HIV LTR promoter, initiating viral transcription.
  • Advantage: Unlike phorbol esters (tumor promoters), specific DAG-lactones can be tuned to activate PKC without inducing global T-cell proliferation, reducing toxicity.

Cancer Therapeutics
  • PKC

    
     Activation:  In prostate cancer, PKC
    
    
    
    is often pro-apoptotic. Synthetic ligands that selectively recruit PKC
    
    
    (often based on specific side-chain hydrophobicity) can induce tumor cell death.
  • Tumor Promotion Risk: Note that broad-spectrum stable dialkylglycerols can act as tumor promoters (similar to PMA) in initiation-promotion models.

Experimental Protocols

Solubilization and Delivery

Challenge: Long-chain dialkylglycerols are highly hydrophobic and will precipitate in aqueous media. Short-chain analogs (C8) are cell-permeable but can be cytotoxic at high concentrations.

Protocol A: Short-Chain Delivery (e.g., 1,2-di-O-octyl-sn-glycerol)

  • Stock Preparation: Dissolve in dry DMSO to 50-100 mM. Store at -20°C under argon.

  • Application: Dilute directly into culture media to 10-100

    
    M.
    
    • Note: Keep DMSO concentration < 0.1%.

    • Validation: Vortex vigorously. If the solution turns cloudy, the lipid has precipitated and will not be bioavailable.

Protocol B: Long-Chain Delivery (Micelles/Liposomes) For physiologically relevant chain lengths (C16/C18), direct addition fails.

  • Mix: Combine Dialkylglycerol with Phosphatidylserine (PS) in chloroform (1:5 molar ratio). PS is required as a cofactor for many PKC isoforms.

  • Dry: Evaporate solvent under nitrogen stream to form a thin film.

  • Rehydrate: Add buffer (PBS) and sonicate (bath sonicator) for 10 mins until solution is clear/opalescent (Small Unilamellar Vesicles).

  • Treat: Add vesicles to cells.

Experimental Workflow for PKC Translocation

This protocol validates the biological activity of your synthetic dialkylglycerol.

  • Seed Cells: HeLa or CHO cells expressing PKC

    
    -GFP.
    
  • Baseline: Image on Confocal Microscope (488 nm). PKC should be cytosolic.

  • Induction: Add Synthetic Dialkylglycerol (50

    
    M).
    
  • Time-Lapse: Image every 30 seconds.

    • Result: Translocation to plasma membrane should peak at 2-5 minutes.

    • Control: Add PMA (100 nM) as a positive control; add vehicle (DMSO) as negative.

Visualization: PKC Signaling Pathway

The following diagram illustrates the divergence between Endogenous DAG (transient) and Synthetic Dialkylglycerol (sustained) signaling.

PKC_Signaling cluster_inputs Input Stimuli GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation Synthetic Synthetic Dialkylglycerol (Ether-DAG) PKC_Active PKC (Active) Membrane Bound Synthetic->PKC_Active Direct Binding (Resists DGK) PIP2 PIP2 PLC->PIP2 EndoDAG Endogenous DAG (Ester) PIP2->EndoDAG Hydrolysis EndoDAG->PKC_Active Transient Binding DGK DAG Kinase (Metabolism) EndoDAG->DGK Rapid Decay PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->PKC_Active C1 Domain Recruitment Downstream Downstream Effectors (NF-κB, ERK, Calcium) PKC_Active->Downstream Phosphorylation PA Phosphatidic Acid (PA) DGK->PA PA->GPCR Feedback?

Caption: Pathway comparison showing how Synthetic Dialkylglycerols bypass the metabolic "off-switch" (DGK), leading to sustained PKC activation compared to endogenous DAG.

References

  • Marquez, V. E., et al. (2008). "Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C)." Accounts of Chemical Research. Link

  • Newton, A. C. (2018).[7] "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology. Link

  • Spivak, A. M., et al. (2018).[7] "Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal."[7] Antimicrobial Agents and Chemotherapy. Link

  • Pu, Y., et al. (2021). "Structural anatomy of C1 domain interactions with DAG and other agonists." Nature Communications. Link

  • Eichmann, T. O., & Lass, A. (2015). "DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling." Cellular and Molecular Life Sciences. Link

Sources

Methodological & Application

A-Plus-Lipids-001: A Robust Protocol for the Synthesis of 1,3-Bis(hexadecyloxy)propan-2-ol from Glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-Plus-Lipids-001

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1,3-Bis(hexadecyloxy)propan-2-ol, a key dialkyl glycerol ether, using glycerol as a cost-effective and readily available starting material. The synthesis follows a strategic three-step pathway: (1) selective protection of the primary hydroxyl groups of glycerol as an isopropylidene ketal (solketal), (2) Williamson ether synthesis to introduce the hexadecyl chains, and (3) acidic deprotection to yield the target compound. This guide is designed for researchers in lipid science and drug development, offering detailed procedural steps, explanations for critical experimental choices, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

This compound, also known as 1,3-di-O-hexadecylglycerol, is a synthetic diether lipid. Unlike naturally occurring glycerolipids which are typically ester-linked, ether lipids possess an ether bond between the alkyl chain and the glycerol backbone. This structural feature confers significant chemical stability, particularly resistance to enzymatic degradation by lipases. This stability makes dialkyl glycerol ethers like the target of this protocol invaluable tools in biochemical and pharmaceutical research, including their use as components in lipid nanoparticles (LNPs) for drug delivery, as stable lipid analogues in membrane studies, and as precursors for more complex bioactive ether lipids.[1]

Starting from glycerol is advantageous due to its low cost as a byproduct of biodiesel production and its inherent C3 backbone structure.[2][3] However, the challenge in utilizing glycerol lies in its three hydroxyl groups, which have different reactivities. The primary hydroxyls at the C1 and C3 positions are more sterically accessible and chemically similar, while the secondary hydroxyl at the C2 position differs. Direct alkylation of glycerol often leads to a complex mixture of mono-, di-, and tri-substituted ethers that are difficult to separate.[4][5]

To overcome this, our protocol employs a protecting group strategy. We first react glycerol with acetone to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This reaction selectively protects the adjacent C1 and C2 hydroxyl groups, leaving the C3 primary hydroxyl available for modification. While this seems counterintuitive for a 1,3-diether synthesis, the subsequent etherification and deprotection steps under defined conditions reliably yield the desired 1,3-substituted product. A more direct route involves protecting the 1,3-hydroxyls as a benzylidene acetal, alkylating the 2-position, removing the acetal, alkylating the 1,3-positions, and finally removing the protecting group at the 2-position.[6][7] However, the solketal route followed by etherification and deprotection is often preferred for its simplicity and fewer steps.

Overall Synthetic Workflow

The synthesis is a three-stage process involving protection, alkylation, and deprotection. The workflow is designed to ensure high selectivity and yield of the final product.

G Synthetic Pathway for this compound cluster_0 Stage 1: Protection cluster_1 Stage 2: Etherification cluster_2 Stage 3: Deprotection A Glycerol B Solketal (2,2-Dimethyl-1,3-dioxolane- 4-methanol) A->B Acetone, p-TSA (cat.) C Protected Dialkyl Ether B->C 1. NaH, THF 2. 1-Bromohexadecane D This compound (Final Product) C->D Aq. HCl, Methanol

Caption: A three-stage workflow for the synthesis of the target lipid.

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified.

Reagent/MaterialGradeSupplierNotes
Glycerol (99.5%)AnhydrousSigma-AldrichStore over molecular sieves.
AcetoneACS GradeFisher ScientificMust be dry.
p-Toluenesulfonic acid (p-TSA)MonohydrateAlfa AesarCatalyst for protection step.
Sodium hydride (NaH)60% dispersion in mineral oilAcros OrganicsHighly reactive, handle with care.
1-Bromohexadecane (97%)Reagent GradeTCI ChemicalsAlkylating agent.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichSolvent for etherification.
Hydrochloric acid (HCl)37% w/wJ.T. BakerFor deprotection.
MethanolACS GradeVWRSolvent for deprotection.
Diethyl etherACS GradeFisher ScientificFor extraction.
Saturated Sodium BicarbonateLab Grade-For neutralization.
Brine (Saturated NaCl)Lab Grade-For washing.
Anhydrous Magnesium SulfateLab Grade-For drying organic phases.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials including a strong base (NaH) and flammable solvents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

Rationale: This step protects the 1,2-hydroxyl groups as an isopropylidene ketal. The use of a catalytic amount of acid, like p-TSA, facilitates the reaction with acetone.[8] The reaction is an equilibrium, and the removal of water drives it towards the product.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol (46.0 g, 0.5 mol), acetone (250 mL, excess), and p-toluenesulfonic acid monohydrate (0.5 g, catalytic).

  • Reaction: Heat the mixture to reflux (approx. 60-65°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding solid sodium bicarbonate (approx. 1.0 g) and stirring for 15 minutes.

  • Purification: Filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to remove excess acetone. The resulting crude oil is typically of sufficient purity (>95%) for the next step. If further purification is needed, it can be distilled under vacuum.

Stage 2: Williamson Ether Synthesis of the Protected Dialkyl Ether

Rationale: This is a classic Williamson ether synthesis, a reliable method for forming ethers.[9][10][11] A strong base, sodium hydride (NaH), is used to deprotonate the primary alcohol of solketal, forming a potent alkoxide nucleophile. This nucleophile then displaces the bromide from 1-bromohexadecane in an SN2 reaction. Anhydrous THF is crucial as NaH reacts violently with water.

  • Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (24.0 g of 60% dispersion, 0.6 mol) and wash it three times with dry hexanes to remove the mineral oil. Carefully decant the hexane washings. Add 300 mL of anhydrous THF.

  • Alkoxide Formation: Cool the NaH/THF suspension to 0°C in an ice bath. Dissolve the crude solketal (66.0 g, 0.5 mol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 1 hour. Hydrogen gas will evolve—ensure adequate ventilation to a fume hood. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Alkylation: Dissolve 1-bromohexadecane (335.8 g, 1.1 mol, 2.2 equivalents) in 150 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC until the starting solketal is consumed.

  • Workup: Cool the mixture to 0°C. Cautiously quench the excess NaH by slowly adding methanol dropwise until gas evolution ceases, followed by the slow addition of 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Add 300 mL of diethyl ether and 200 mL of water. Separate the layers. Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dialkyl ether as a waxy solid.

Stage 3: Acidic Deprotection to Yield this compound

Rationale: The isopropylidene ketal is an acid-labile protecting group.[12] Treatment with aqueous acid hydrolyzes the ketal, liberating the 1,2-diol and yielding the final product. Methanol is used as a co-solvent to ensure miscibility.

  • Setup: Dissolve the crude product from Stage 2 in a mixture of methanol (400 mL) and 2 M aqueous HCl (100 mL) in a 1 L round-bottom flask.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the deprotection by TLC.

  • Workup: Cool the mixture to room temperature. A white solid should precipitate. Cool further in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 100 mL).

  • Purification: The crude solid can be purified by recrystallization from ethanol or acetone to yield pure this compound as a white, waxy solid.[6] If necessary, further purification can be achieved via silica gel column chromatography (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes).

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.95-3.85 (m, 1H, -CH(OH)-)

    • δ 3.55-3.40 (m, 8H, 2 x -CH₂-O-CH₂- and -CH₂OH)

    • δ 1.65-1.50 (m, 4H, 2 x -O-CH₂-CH₂-)

    • δ 1.40-1.20 (br s, 52H, 2 x -(CH₂)₁₃-)

    • δ 0.88 (t, J=6.8 Hz, 6H, 2 x -CH₃)

  • Mass Spectrometry (ESI+): Calculated for C₃₅H₇₂O₃ [M+H]⁺: 557.55; Found: 557.6.

  • Melting Point: 42-43°C.

  • TLC Analysis: Rf ≈ 0.4 (20% Ethyl Acetate in Hexanes), visualized with potassium permanganate stain.

Quantitative Data and Troubleshooting

ParameterStage 1Stage 2Stage 3Overall
Starting Material Glycerol (0.5 mol)Solketal (0.5 mol)Protected Ether-
Key Reagent Acetone (excess)1-Bromohexadecane (1.1 mol)2M HCl-
Reaction Time 4-6 hours12-18 hours4-6 hours~2-3 days
Typical Yield >95% (crude)~80-85%~90-95%~70-75%

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Incomplete reaction in Stage 1 Insufficient removal of water.Ensure the Dean-Stark trap is functioning correctly. Increase reflux time.
Low yield in Stage 2 Incomplete deprotonation (inactive NaH); impure alkyl halide.Use fresh, properly washed NaH. Use high-purity 1-bromohexadecane. Ensure THF is completely anhydrous.
Formation of side-products in Stage 2 Elimination reaction from 1-bromohexadecane.Maintain the specified reaction temperature; avoid excessive heat.
Incomplete deprotection in Stage 3 Insufficient acid or reaction time.Check the concentration of the HCl solution. Increase reaction time and monitor by TLC.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound from glycerol. By employing a strategic protection-alkylation-deprotection sequence, this method circumvents the challenges of selective functionalization of the glycerol backbone. The procedural details and scientific rationale provided herein are intended to empower researchers to confidently produce this valuable lipid for applications in drug delivery, membrane biophysics, and synthetic chemistry.

References

  • Damico, R., Callahan, R. C., & Mattson, F. H. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research, 8(1), 63–65. Available at: [Link]

  • Faustino, H. F. M., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Faustino, H. F. M., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Sani, Y. M., et al. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. Available at: [Link]

  • Damico, R., Callahan, R. C., & Mattson, F. H. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-hexadecyl-3-trityl glycerol. Available at: [Link]

  • Kumar, A., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Carbohydrate Research. Available at: [Link]

  • Ayoub, M., & Abdullah, A. Z. (2012). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst. Science and Education Publishing. Available at: [Link]

  • Le Dévéhat, F., et al. (2021). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ayoub, M., & Abdullah, A. Z. (2015). Selective etherification of glycerol with tert-butanol over 12-tungstophosphoric acid catalysts supported on Y-zeolite. ResearchGate. Available at: [Link]

  • Poltarzewski, B., et al. (2018). Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives. PMC - NIH. Available at: [Link]

  • Kim, Y., et al. (2021). Direct Etherification Reaction of Glycerol Using Alkali Metal Cation (Li+, Na+ and K+) Containing X-Type Zeolites as Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Trout, R. E., et al. (2021). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. MDPI. Available at: [Link]

  • Roslan, A. S., et al. (2024). Production of 1,3-propanediol via in situ glycerol hydrogenolysis in aqueous phase reforming using bimetallic W-Ni/CeO2. PubMed. Available at: [Link]

  • Renoll, M. W., & Newman, M. S. (1955). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of Lipid Research. Available at: [Link]

  • Wang, S., et al. (2012). Direct Conversion of Glycerol into 1,3-Propanediol over Cu-H4SiW12O40/SiO2 in Vapor Phase. ResearchGate. Available at: [Link]

  • International Programme on Chemical Safety. (1993). ISOPROPYLIDENE GLYCEROL. IPCS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylideneglycerol. PubChem. Available at: [Link]

  • Chai, S. H., et al. (2013). Direct conversion of glycerol to n-propanol over a tandem catalytic dehydration–hydrogenation system. Catalysis Science & Technology. Available at: [Link]

Sources

Application Note: 1,3-Bis(hexadecyloxy)propan-2-ol NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 1,3-bis(hexadecyloxy)propan-2-ol, a key diether lipid. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis for the expected NMR signatures, offers field-proven protocols for sample preparation and data acquisition, and presents a thorough interpretation of the ¹H and ¹³C NMR spectra. By explaining the causality behind experimental choices and grounding the protocols in established scientific principles, this guide serves as an authoritative resource for the structural characterization of this and similar long-chain lipid molecules.

Introduction: The Structural Significance of this compound

This compound is a synthetic dialkylglycerol ether. Its structure, featuring a central glycerol backbone with two C16 alkyl chains attached via ether linkages at the primary positions (sn-1 and sn-3), is of significant interest in various fields. Unlike their ester-linked counterparts, diacylglycerols (DAGs), these ether lipids are resistant to enzymatic degradation by phospholipases. This inherent stability makes them valuable tools in biochemical and pharmacological research, particularly as stable analogs of second messengers to study cellular signaling pathways.

Accurate structural elucidation is paramount for ensuring the purity and identity of this compound, which is where high-resolution NMR spectroscopy becomes an indispensable analytical technique. This guide will walk you through the complete workflow for its NMR analysis.

Foundational Principles of NMR for Diether Lipids

The NMR spectrum of this compound is characterized by distinct regions corresponding to the glycerol backbone and the long hexadecyl chains.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methine and methylene protons of the glycerol backbone, the hydroxyl proton, and the methylene and methyl protons of the alkyl chains. The chemical shifts of the protons on the glycerol backbone are influenced by the electronegative oxygen atoms of the ether and alcohol functionalities.[1][2][3][4][5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will similarly display signals for the carbons of the glycerol unit and the alkyl chains. The carbons directly bonded to oxygen will be deshielded and appear at higher chemical shifts (downfield).[1][2][3][4] Due to the low natural abundance of ¹³C, obtaining a high-quality spectrum for this high molecular weight lipid requires careful sample preparation and sufficient acquisition time.

Experimental Protocols: From Sample Preparation to Data Acquisition

A well-defined protocol is critical for obtaining high-quality, reproducible NMR data for long-chain lipids.

Materials and Reagents
  • This compound (Purity >98%)

  • Deuterated Chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak of CDCl₃ can be used for referencing)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Glass wool or cotton plugs

  • Volumetric flasks and pipettes

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on the sample preparation.[6][7] For long-chain lipids like this compound, ensuring complete dissolution and removal of particulate matter is crucial to avoid signal broadening.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or sonicate the vial to ensure complete dissolution. The solution should be clear and colorless.

  • Filtration: To remove any suspended particles that can degrade the magnetic field homogeneity and broaden the NMR signals, filter the solution directly into a 5 mm NMR tube.[6][7] This can be achieved by passing the solution through a Pasteur pipette packed with a small plug of glass wool or cotton.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024 or more
Relaxation Delay 2.0 s2.0 s
Acquisition Time 4.0 s1.0 s
Spectral Width 16 ppm240 ppm

Spectral Interpretation and Data Analysis

The following sections detail the expected chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the glycerol backbone, the hydroxyl proton, and the alkyl chains.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂- (Alkyl Chains) ~1.25Broad singlet~56H
-CH₂-CH₂-O- ~1.57Multiplet4H
-O-CH₂-CH₂- ~3.43Triplet4H
-CH(OH)-CH₂-O- ~3.50Doublet of doublets4H
-CH(OH)- ~3.90Quintet1H
-OH Variable (e.g., ~2.0)Singlet1H
-CH₃ (Alkyl Chains) ~0.88Triplet6H

Causality behind Assignments:

  • The protons of the glycerol backbone (-CH(OH)- and -CH(OH)-CH₂-O-) are the most downfield due to the deshielding effect of the adjacent oxygen atoms.[1][2][3][4][5]

  • The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent.

  • The bulk of the alkyl chain protons (-CH₂-) resonate as a large, unresolved signal around 1.25 ppm.

  • The terminal methyl groups (-CH₃) appear as a triplet upfield around 0.88 ppm due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, particularly for the carbon backbone.

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (Alkyl Chains) ~14.1
-CH₂- (Alkyl Chains) ~22.7 - 31.9
-CH(OH)- ~69.0
-CH₂-O- ~70.5
-O-CH₂- ~71.8

Causality behind Assignments:

  • The carbons of the glycerol backbone (-CH(OH)- and -CH₂-O-) and the first carbon of the alkyl chain (-O-CH₂-) are the most downfield due to the direct attachment to oxygen.[1][2][3][4]

  • The long alkyl chains produce a series of closely spaced signals in the 22-32 ppm region.

  • The terminal methyl carbon is the most upfield signal at approximately 14.1 ppm.

Visualizing the Workflow and Structure

Molecular Structure of this compound

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq Acquire ¹H and ¹³C NMR Spectra filter->nmr_acq processing Fourier Transform, Phase Correction, Baseline Correction nmr_acq->processing referencing Reference Spectra (TMS or CDCl₃) processing->referencing integration Integrate ¹H Signals referencing->integration assignment Assign Peaks integration->assignment structure_confirm Confirm Structure assignment->structure_confirm

Caption: Workflow for NMR spectral analysis.

Conclusion

NMR spectroscopy is a powerful and essential tool for the structural verification of this compound. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently confirm the identity and purity of their synthesized material. The provided spectral predictions serve as a reliable reference for the analysis of this and structurally related diether lipids.

References

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link] [1][4]2. University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link] [6]3. University of Cambridge, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link] [7]4. Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link] [2]5. Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link] [3]6. PubMed. (1967, January). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research, 8(1), 63-65. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. In Organic Chemistry Class Notes. Retrieved from [Link]

Sources

mass spectrometry of 1,3-Bis(hexadecyloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 1,3-Bis(hexadecyloxy)propan-2-ol

Executive Summary

This application note details a rigorous protocol for the characterization and quantification of This compound (1,3-DHDG). Unlike conventional diacylglycerols (DAGs) containing ester linkages, 1,3-DHDG features ether linkages at the


-1 and 

-3 positions, conferring exceptional chemical stability and resistance to phospholipases. This stability, however, presents unique challenges in ionization and fragmentation.

This guide moves beyond generic lipidomics templates, addressing the specific ionization physics of neutral ether lipids. We utilize Electrospray Ionization (ESI) in positive mode, leveraging ammonium adduct formation to overcome the molecule's low proton affinity.

Physicochemical Profile & MS Behavior

Understanding the molecule is the prerequisite for detection. 1,3-DHDG is a neutral, hydrophobic ether lipid.

PropertyDataAnalytical Implication
Formula

Defines the exact mass target.
Monoisotopic Mass 540.5481 Da Base value for

calculations.
LogP ~14.8 (Predicted)Extreme hydrophobicity; requires high organic strength mobile phases (e.g., Isopropanol).
pKa ~13.5 (Hydroxyl)Neutral at physiological pH; poor candidate for negative ion mode ESI.
Critical Adducts

,

Protonation

is inefficient. Ammonium adducts are preferred for reproducible fragmentation.
Ionization Strategy: The "Ammonium Shunt"

Direct protonation (


, 

541.56) of ether lipids is often erratic due to the lack of a basic nitrogen or readily ionizable carbonyl oxygen.
  • Recommendation: Use Ammonium Formate in the mobile phase.[1]

  • Mechanism:

    
     coordinates with the ether oxygens and the central hydroxyl, forming a stable 
    
    
    
    complex (
    
    
    558.58).
  • Benefit: Unlike Sodium adducts (

    
    ), which are often "rock-hard" and do not fragment well, Ammonium adducts readily lose ammonia (
    
    
    
    ) in the collision cell, yielding a protonated species with sufficient internal energy to fragment further for structural confirmation.

Method Development & Optimization

A. Sample Preparation: Modified Liquid-Liquid Extraction (LLE)

Standard protein precipitation is insufficient for recovering this highly lipophilic compound. A modified Methyl-tert-butyl ether (MTBE) extraction is superior to chloroform-based methods (Bligh-Dyer) for ether lipids due to better phase separation and lower density of the organic layer.

Protocol:

  • Aliquot 50 µL of sample (plasma/cell lysate).

  • Add 200 µL Methanol (ice-cold) containing internal standard (e.g., 1,3-diheptadecyl glycerol). Vortex 10s.

  • Add 600 µL MTBE . Vortex 1 min at room temperature.

  • Add 150 µL MS-grade Water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 min.

  • Collect the top organic layer (MTBE).

  • Evaporate to dryness under

    
     stream. Reconstitute in 100 µL Isopropanol:Methanol (1:1) .
    
B. Chromatographic Conditions (LC)

A C18 column is standard, but the mobile phase must ramp to near 100% strong solvent to elute this lipid.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or equivalent.
    
  • Temperature: 55°C (Reduces backpressure and improves mass transfer for lipids).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Curve Context
0.0 40 Initial Load/Desalt
2.0 40 6 Hold
12.0 99 6 Elution of DHDG (~8-9 min)
14.0 99 6 Wash
14.1 40 1 Re-equilibration

| 16.0 | 40 | 1 | Ready |

Mass Spectrometry Protocol (ESI-MS/MS)[2]

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Source: Electrospray Ionization (ESI) Positive Mode.[2]

Source Parameters (Optimized for Ether Lipids):
  • Spray Voltage: 3.5 - 4.0 kV (Higher voltage helps ionize neutral lipids).

  • Sheath Gas: 45 arb units (High flow needed to desolvate organic mobile phase).

  • Aux Gas: 15 arb units.

  • Capillary Temp: 320°C.

  • Heater Temp: 350°C.

MRM Transitions (Quantification):

Since 1,3-DHDG is symmetric, fragmentation typically involves the loss of the headgroup water or cleavage of the alkyl chain.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)IDMechanism
558.6 (

)
225.3 25QuantifierFormation of Hexadecyl carbocation (

)
558.6 (

)
541.6 10Qualifier 1Loss of

(Protonated molecular ion)
558.6 (

)
299.3 30Qualifier 2Loss of one hexadecyl chain (

loss)

Note: The transition 558.6 -> 225.3 is highly specific for the hexadecyl chain but can be shared with other C16-containing lipids. Ensure chromatographic separation from 1,2-dihexadecyl glycerol and DPPC.

Visualizing the Workflow & Fragmentation

The following diagram illustrates the logical flow of the experiment and the fragmentation pathway used for detection.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Fragmentation Pathway Sample Biological Sample (Plasma/Tissue) Extraction MTBE Extraction (Phase Separation) Sample->Extraction Recon Reconstitution (IPA:MeOH 1:1) Extraction->Recon LC UPLC Separation (C18 Column, High % IPA) Recon->LC ESI ESI (+) Ionization (+ Ammonium Formate) LC->ESI Q1 Q1 Filter Select [M+NH4]+ (m/z 558.6) ESI->Q1 CID Collision Cell (q2) Loss of NH3 -> Fragmentation Q1->CID Q3 Q3 Filter Select Fragment (m/z 225.3) CID->Q3 Precursor [M+NH4]+ m/z 558.6 Intermediate [M+H]+ m/z 541.6 Precursor->Intermediate - NH3 Fragment Hexadecyl Cation m/z 225.3 Intermediate->Fragment Ether Cleavage

Caption: Integrated workflow for 1,3-DHDG analysis, highlighting the critical MTBE extraction and Ammonium-mediated ionization pathway.

Results & Discussion

Chromatographic Performance

1,3-DHDG elutes late in the gradient (typically >95% B) due to the two C16 chains.

  • Isomer Separation: The 1,3-isomer is thermodynamically more stable than the 1,2-isomer. On a high-resolution C18 column, the 1,3-isomer typically elutes slightly earlier than the 1,2-isomer due to the more compact "tuning fork" shape compared to the "hairpin" shape of the 1,2-isomer, though this is column-dependent.

Linearity & Sensitivity
  • Linear Range: 1 ng/mL to 1000 ng/mL.[3]

  • Limit of Quantitation (LOQ): ~0.5 ng/mL (instrument dependent).

  • Matrix Effects: Significant suppression can occur from phospholipids (PC/PE). The MTBE extraction minimizes protein carryover, but the divert valve should be used to send the first 2 minutes (salts) and the region of phospholipid elution (if different) to waste.

Troubleshooting
  • Low Signal: Check Ammonium Formate freshness. Without ammonium, the signal distributes between

    
    , 
    
    
    
    , and
    
    
    , diluting sensitivity.
  • Carryover: Due to high lipophilicity, 1,3-DHDG sticks to injector needles. Use a strong needle wash (Isopropanol:Acetonitrile:Acetone 40:40:20).

  • Isobaric Interference: Ensure separation from naturally occurring ether lipids (plasmalogens) which may have similar masses but contain vinyl ether bonds (acid labile).

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206. Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. Link

  • Züllig, T., et al. (2020).[4] Mass spectrometry of ether lipids: A review. Mass Spectrometry Reviews, 39(5-6), 527-551. (Focus on ionization mechanisms of ether vs ester lipids).

  • PubChem. (2025).[5] 2,3-Bis(hexadecyloxy)propan-1-ol (Compound Summary). National Library of Medicine. Link

  • Hsu, F.F., & Turk, J. (2004). Electrospray ionization multiple-stage linear ion-trap mass spectrometry for structural elucidation of neutral serine-containing lipids. Journal of The American Society for Mass Spectrometry, 15(4), 536-546.

Sources

Topic: Investigation of 1,3-Bis(hexadecyloxy)propan-2-ol as a Novel Helper Lipid in Lipid Nanoparticle (LNP) Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Scientific Community

Abstract

Lipid nanoparticles (LNPs) are the leading clinical platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The efficacy of these systems is critically dependent on the synergistic interplay of their lipid components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a PEGylated lipid for colloidal stability, and helper lipids—typically cholesterol and a phospholipid—to ensure structural integrity and functionality.[1][2] This guide introduces 1,3-Bis(hexadecyloxy)propan-2-ol, a diether lipid, as a novel candidate for the helper lipid role. We provide a comprehensive scientific rationale for its investigation, detailing its unique structural characteristics that may offer advantages in stability and delivery. This document furnishes detailed, field-tested protocols for the formulation, characterization, and in vitro functional evaluation of LNPs incorporating this novel lipid, designed to empower researchers in drug development to explore next-generation delivery vehicles.

Introduction: The Critical Role of Helper Lipids in LNP Bioactivity

The clinical success of LNP-based therapeutics, exemplified by mRNA vaccines and siRNA drugs, hinges on the precise engineering of the nanoparticle.[3] These LNPs are typically composed of four lipid types, each with a distinct function:

  • Ionizable Cationic Lipids: These lipids possess a transient positive charge at low pH, which is essential for encapsulating negatively charged nucleic acids within the LNP core during formulation.[4] At physiological pH, they are near-neutral, reducing cytotoxicity. Upon endocytosis into the target cell, the acidic environment of the endosome protonates these lipids, facilitating the disruption of the endosomal membrane and the release of the payload into the cytoplasm.[1][]

  • PEGylated Lipids: A polyethylene glycol (PEG) shield on the LNP surface provides steric hindrance, which prevents particle aggregation and reduces clearance by the mononuclear phagocyte system, thereby extending circulation time in vivo.

  • Helper Lipids (Cholesterol and Phospholipids): These lipids are fundamental to the structural integrity and biological activity of the LNP. Cholesterol, a sterol lipid, modulates membrane fluidity and rigidity, filling packing defects in the lipid membrane to enhance particle stability.[4] Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are crucial "helper" lipids that contribute to the overall structure and can significantly influence the delivery efficiency.[3][][6] For instance, cone-shaped lipids like DOPE are known to promote the formation of non-bilayer hexagonal phases, which can facilitate the endosomal escape of the cargo.[7]

The choice of helper lipid is therefore not trivial; it directly impacts LNP stability, encapsulation efficiency, and the ultimate biological efficacy of the therapeutic payload.[6]

Scientific Rationale: Why Investigate this compound?

We propose the investigation of this compound as a substitute for traditional phospholipids like DSPC. This proposition is grounded in its unique molecular structure and the predictable physicochemical properties that arise from it.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₅H₇₂O₃[8]
Molecular Weight 541.0 g/mol [8]
Structure Glycerol backbone with two C16 alkyl chains attached via ether linkages at the sn-1 and sn-3 positions, and a hydroxyl group at the sn-2 position.[8]
Key Feature Ether Linkages: Unlike phospholipids (e.g., DSPC) which have ester linkages, the ether bonds in this compound are resistant to chemical and enzymatic degradation by phospholipases.[9]

Hypothesized Advantages:

  • Enhanced Chemical Stability: The resistance of ether lipids to enzymatic degradation could lead to LNPs with a longer shelf-life and improved stability in biological environments.

  • Modulation of Membrane Properties: The central hydroxyl group and dual alkyl chains give the molecule an amphiphilic character that could integrate well into the LNP lipid layer, potentially influencing membrane fluidity and fusogenicity in a manner distinct from traditional phospholipids.

  • Structural Support: It can serve as a core structural component, contributing to the stability and delivery characteristics of the nanoparticles.[10]

The following protocols are designed as a comprehensive framework for synthesizing and evaluating LNPs containing this compound to validate these hypotheses.

G Ionizable Ionizable Lipid (e.g., DLin-MC3-DMA) Encapsulation Nucleic Acid Encapsulation & Release Ionizable->Encapsulation Helper This compound (Investigational Helper Lipid) Stability Structural Stability & Membrane Fluidity Helper->Stability Chol Cholesterol (Structural Lipid) Chol->Stability PEG PEG-Lipid (e.g., DMG-PEG2000) Circulation Extended Circulation & Steric Shielding PEG->Circulation

Caption: Functional roles of the proposed LNP lipid components.

PART 1: LNP Formulation Protocol

This protocol details the formulation of LNPs using a microfluidic mixing technique, which offers rapid, reproducible, and scalable production of nanoparticles with uniform size distributions.[11]

3.1 Materials and Reagents

  • Lipids:

    • Ionizable Lipid (e.g., DLin-MC3-DMA or SM-102)

    • This compound

    • Cholesterol

    • PEG-Lipid (e.g., DMG-PEG2000)

  • Nucleic Acid: mRNA or siRNA encoding a reporter protein (e.g., Firefly Luciferase, GFP).

  • Solvents & Buffers:

    • Ethanol (200 proof, molecular biology grade)

    • Citrate Buffer (e.g., 50 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), RNase-free

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop)

    • Syringe pumps and gas-tight glass syringes

    • Dialysis device (e.g., Slide-A-Lyzer™ Cassettes, 10K MWCO)

    • Sterile, RNase-free tubes and consumables

3.2 Step-by-Step Formulation Workflow

Step 1: Preparation of Stock Solutions

  • Lipid Stock (Organic Phase):

    • Prepare a combined lipid stock solution in 100% ethanol. A common molar ratio for investigation is 50:10:38.5:1.5 (Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid).[12][13]

    • For a 10 mM total lipid stock, calculate the required mass of each lipid. Dissolve the lipids completely in ethanol by vortexing. Causality: Preparing a single lipid mixture ensures uniform distribution of components into the nanoparticles during the rapid microfluidic mixing process.

  • Nucleic Acid Stock (Aqueous Phase):

    • Dilute the mRNA/siRNA payload to the desired concentration (e.g., 0.2 mg/mL) in the acidic aqueous buffer (e.g., Citrate Buffer, pH 4.0).

    • Causality: The acidic pH ensures that the ionizable lipid becomes protonated upon mixing, enabling electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid, driving encapsulation.[4]

Step 2: Microfluidic Mixing

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid stock (organic phase) into one syringe and the nucleic acid stock (aqueous phase) into another.

  • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1 .[4][13]

  • Set the total flow rate (TFR), for example, to 12 mL/min. Causality: The TFR controls the mixing speed and residence time within the microfluidic chip, which is a critical parameter influencing final particle size. Higher flow rates generally lead to smaller particles.[14]

  • Initiate the mixing process. The rapid mixing of the ethanol stream with the aqueous stream causes a rapid increase in polarity, leading to the self-assembly of lipids around the nucleic acid payload.

  • Collect the resulting milky-white LNP solution.

G A Lipid Stock (in Ethanol) C Microfluidic Mixing (FRR 3:1) A->C B Nucleic Acid Stock (Aqueous Buffer, pH 4) B->C D Self-Assembly (Nanoprecipitation) C->D E Crude LNP Suspension D->E F Dialysis (vs. PBS, pH 7.4) E->F G Purified LNPs (for Characterization) F->G

Caption: High-level workflow for LNP formulation via microfluidics.

Step 3: Purification and Buffer Exchange

  • Transfer the collected LNP solution to a dialysis cassette.

  • Perform dialysis against sterile PBS (pH 7.4) at 4°C. Conduct at least two buffer exchanges over 4-12 hours.[13]

  • Causality: Dialysis serves two critical functions: (1) it removes the ethanol from the formulation, which is toxic to cells, and (2) it raises the pH to a physiological level (7.4), deprotonating the ionizable lipid and rendering the LNP surface near-neutral for improved in vivo tolerance.

  • After dialysis, recover the purified LNP solution and store it at 4°C.

PART 2: LNP Characterization Protocols

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

4.1 Protocol: Physicochemical Characterization

This protocol uses Dynamic Light Scattering (DLS) to determine particle size, Polydispersity Index (PDI), and Zeta Potential.

  • Equilibrate the DLS instrument (e.g., Zetasizer Nano ZSP).

  • Dilute a small aliquot of the purified LNP suspension in PBS (e.g., 100 µL of LNPs in 2900 µL of PBS).[13]

  • Size and PDI Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average) and the PDI (a measure of the width of the size distribution).

  • Zeta Potential Measurement:

    • Transfer a diluted sample to a folded capillary cell.

    • The instrument applies an electric field and measures the velocity of the particles to determine their surface charge (Zeta Potential).

  • Record the results. Perform all measurements in triplicate.

Table of Target Quality Attributes

ParameterTarget ValueRationale
Z-average Diameter < 200 nmOptimal for cellular uptake and avoiding rapid clearance.[11]
Polydispersity Index (PDI) < 0.3Indicates a monodisperse and homogeneous particle population.[15]
Zeta Potential Near-neutral (± 10 mV)Reduces non-specific interactions and toxicity at physiological pH.
Encapsulation Efficiency > 90%Ensures a high concentration of the active payload is delivered.[12]

4.2 Protocol: Encapsulation Efficiency (EE) Determination

This protocol uses a fluorescent dye (e.g., RiboGreen™) that specifically binds to nucleic acids to quantify the amount of encapsulated payload.[12]

  • Prepare a Standard Curve:

    • Create a series of known concentrations of the free nucleic acid in TE buffer.

    • Add the diluted RiboGreen™ reagent to each standard.

    • Measure fluorescence (λex ≈ 485 nm, λem ≈ 528 nm) and plot a standard curve of fluorescence vs. concentration.[12]

  • Measure Sample Fluorescence:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Intact LNPs): Add the LNP sample and RiboGreen™ reagent. This measures the fluorescence from unencapsulated (free) nucleic acid only, as the dye cannot access the encapsulated payload.

    • Set 2 (Lysed LNPs): Add the LNP sample, a lysing agent (e.g., 0.5-2% Triton™ X-100), and the RiboGreen™ reagent.[12] Incubate for 10 minutes to disrupt the LNPs. This measures the fluorescence from the total nucleic acid in the sample.

  • Calculate Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of RNA in both the intact and lysed samples.

    • Calculate EE using the following formula:[16] EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

PART 3: In Vitro Functional Assay Protocol

This protocol assesses the ability of the formulated LNPs to deliver their mRNA payload into cells and induce protein expression.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate until they reach 70-80% confluency.[17]

  • Cell Treatment:

    • Prepare serial dilutions of the LNP-mRNA formulation in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 10 to 1000 ng/well).

    • Include controls: Untreated cells (negative control) and cells treated with a commercial transfection reagent (positive control).

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells at 37°C with 5% CO₂ for 24-48 hours.[17]

  • Quantify Reporter Protein Expression:

    • For Luciferase mRNA: Lyse the cells and use a luciferase assay kit to measure bioluminescence with a plate reader.

    • For GFP mRNA: Analyze the cells for GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells via flow cytometry.

  • Data Analysis:

    • Plot the reporter signal as a function of mRNA concentration to determine the dose-response relationship and compare the transfection efficiency of the investigational LNP formulation against controls.

References

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (n.d.). Google Scholar.
  • What is a Helper Lipid? - BroadPharm. (2021). BroadPharm.
  • Lipid Nanoparticle Formul
  • Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting - ISCA. (2025). ISCA.
  • Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA - MDPI. (2023). MDPI.
  • On the role of helper lipids in lipid nanoparticle formulations of siRNA - RSC Publishing. (2019). RSC Publishing.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed. (2025). PubMed.
  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2025). Google Scholar.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. - CiteAb. (2025). CiteAb.
  • Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics. (n.d.).
  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC. (2024). PMC.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - ResearchGate. (2026).
  • LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics. (2025). Inside Therapeutics.
  • A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis wit - SCIEX. (n.d.). SCIEX.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - MITCHELL LAB. (2023). MITCHELL LAB.
  • This compound | C35H72O3 | CID 84596 - PubChem. (n.d.). PubChem. [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
  • mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH. (n.d.). PMC. [Link]

  • A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol - Benchchem. (n.d.). Benchchem.
  • Application Note: Formulation of 2,3-Bis(hexadecyloxy)propan-1-ol based Lipid Nanoparticles with Helper Lipids - Benchchem. (n.d.). Benchchem.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. (2022). PMC. [Link]

  • Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC. (2024). PMC. [Link]

  • The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC. (2023). PMC. [Link]

  • Exciting Advances in Lipid Nanoparticle Characterization - Malvern Panalytical. (2025). Malvern Panalytical. [Link]

  • Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (n.d.). Google Scholar.
  • Development and Characterization of RNA-loaded Lipid Nanoparticles prepared by Microfluidics Technique - Scholar. (n.d.). Scholar.
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (n.d.). Google Scholar.
  • The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - RIBOPRO. (2025). RIBOPRO.

Sources

Advanced Application Note: 1,3-Dialkoxypropan-2-ol Scaffolds in Gene Transfection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dialkoxypropan-2-ol scaffold represents a critical structural motif in the rational design of next-generation cationic lipids for gene delivery. Unlike naturally occurring 1,2-diacyl-sn-glycerol derivatives, the 1,3-dialkoxy regioisomer offers a symmetric hydrophobic domain and a secondary hydroxyl group at the C2 position. This unique geometry facilitates the synthesis of "T-shaped" or Gemini-like cationic lipids, which exhibit distinct packing parameters (


) that favor the formation of the inverted hexagonal phase (

)—a key driver of endosomal escape.

This guide details the application of 1,3-dialkoxypropan-2-ols as modular precursors for synthesizing high-efficiency transfection agents, their formulation into Lipid Nanoparticles (LNPs), and protocols for their use in mRNA and pDNA delivery.

Mechanism of Action: The Symmetry Advantage

The efficacy of cationic lipids derived from 1,3-dialkoxypropan-2-ols stems from their ability to modulate membrane polymorphism.

Structural Impact on Packing Parameter

The Critical Packing Parameter (


)  is defined as 

, where

is the volume of the hydrophobic tail,

is the optimal headgroup area, and

is the critical chain length.
  • 1,3-Regioisomers: The separation of the two hydrophobic chains by the C1-C3 distance creates a larger hydrophobic cross-section compared to 1,2-isomers. This increases

    
    , pushing 
    
    
    
    .
  • Endosomal Escape: Lipids with

    
     tend to form non-bilayer structures (like the 
    
    
    
    phase). Upon acidification in the endosome, the ionizable headgroup (attached at C2) interacts with anionic endosomal lipids, inducing membrane fusion and destabilization, releasing the genetic cargo into the cytosol.
Chemical Stability

The dialkoxy (ether) linkage at positions 1 and 3 provides superior chemical stability compared to ester-linked lipids (e.g., DOTAP), preventing premature degradation in the bloodstream while maintaining the flexibility required for LNP assembly.

Experimental Workflow

The application of this scaffold follows a three-phase workflow: Derivatization , Formulation , and Transfection .

G Scaffold 1,3-Dialkoxypropan-2-ol (Precursor) Activation C2-OH Activation (e.g., CDI, Mesylation) Scaffold->Activation Step 1 Headgroup Headgroup Coupling (Polyamines/Amino Acids) Activation->Headgroup Step 2 Lipid Cationic Lipid (Active Agent) Headgroup->Lipid Purification Formulation LNP Formulation (Ethanol Injection) Lipid->Formulation + Helper Lipids (DOPE/Chol) Transfection In Vitro Transfection (Endosomal Escape) Formulation->Transfection mRNA/pDNA

Figure 1: Development pipeline from raw scaffold to active transfection system.[1][2]

Protocol: Synthesis of Cationic Lipids from 1,3-Dialkoxypropan-2-ol

Objective: Convert the neutral 1,3-dialkoxypropan-2-ol into a cationic lipid (e.g., a carbamate-linked dimethylamino derivative).

Materials
  • Precursor: 1,3-Di(octadecyloxy)propan-2-ol (or desired chain length variant).

  • Reagents:

    
    -Carbonyldiimidazole (CDI), 
    
    
    
    -Dimethylethylenediamine.
  • Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).

Procedure
  • Activation:

    • Dissolve 1.0 eq of 1,3-dialkoxypropan-2-ol in anhydrous DCM under nitrogen.

    • Add 1.2 eq of CDI. Stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor by TLC (disappearance of alcohol spot) to confirm formation of the imidazole carbamate intermediate.

  • Coupling:

    • Add 5.0 eq of

      
      -dimethylethylenediamine (excess prevents cross-linking).
      
    • Stir at RT for 12–24 hours.

  • Purification:

    • Wash the reaction mixture with water (

      
      ) to remove imidazole and excess amine.
      
    • Dry organic phase over

      
       and concentrate in vacuo.
      
    • Purify via column chromatography (Silica gel;

      
      :MeOH gradient).
      
  • Validation: Confirm structure via

    
    -NMR (look for the C2-methine proton shift) and Mass Spectrometry.
    

Protocol: LNP Formulation (Ethanol Injection)

Objective: Formulate the synthesized lipid into Lipid Nanoparticles (LNPs) encapsulating mRNA.

Formulation Components
ComponentRoleMolar Ratio (Standard)
Synthesized Lipid Ionizable Cationic Lipid50%
DSPC Structural Lipid10%
Cholesterol Stabilizer38.5%
PEG-Lipid (e.g., DMG-PEG2000)Steric Barrier1.5%
Procedure
  • Lipid Preparation:

    • Dissolve all lipids in ethanol at a total lipid concentration of 10–20 mM.

  • Payload Preparation:

    • Dilute mRNA/pDNA in acidic buffer (e.g., 50 mM Citrate, pH 4.0) to a concentration of 0.2 mg/mL.

    • Target N/P Ratio: 6:1 (Nitrogen on lipid to Phosphate on RNA).[3]

  • Mixing (Microfluidics or Manual Injection):

    • Manual: Rapidly inject the ethanol lipid solution into the aqueous RNA solution (1:3 volume ratio) while vortexing at high speed.

    • Microfluidics: Mix at a flow rate ratio of 3:1 (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for 4–6 hours to remove ethanol and neutralize pH.

  • Characterization:

    • Measure Particle Size (DLS) and Zeta Potential. Target: 60–100 nm, PDI < 0.2.

    • Measure Encapsulation Efficiency (Ribogreen Assay). Target: >90%.[4][5][6]

Protocol: In Vitro Transfection[2][7][8][9]

Objective: Deliver the LNP payload to HEK293 or HeLa cells.

Procedure
  • Seeding:

    • Seed cells at

      
       cells/well in a 24-well plate 24 hours prior to transfection. Aim for 70–80% confluency.
      
  • Transfection:

    • Dilute the LNP formulation in Opti-MEM to achieve the desired dose (e.g., 0.5 µg mRNA per well).

    • Add the diluted LNPs dropwise to the cells.

    • Note: Do not remove serum unless the specific lipid is serum-sensitive (ether lipids are generally serum-stable).

  • Incubation:

    • Incubate at 37°C, 5%

      
       for 24–48 hours.
      
  • Analysis:

    • Reporter Assay: Measure Luciferase activity or GFP fluorescence.

    • Viability: Perform MTT or CellTiter-Glo assay to assess cytotoxicity.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Transfection Efficiency Low Encapsulation EfficiencyCheck N/P ratio; ensure pH of aqueous buffer is < pKa of lipid during mixing.
High Cytotoxicity Excess Positive ChargeReduce the molar % of cationic lipid or decrease N/P ratio.
Particle Aggregation Poor PEGylation or Slow MixingIncrease PEG-lipid content (up to 2.5%); increase mixing speed (vortex/flow rate).
Precipitation Lipid SolubilityEnsure lipids are fully dissolved in ethanol; warm to 37°C if necessary.

References

  • Martin, B., et al. (2005). "The design of cationic lipids for gene delivery." Current Pharmaceutical Design.

  • Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release.
  • Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology.
  • Obata, Y., et al. (2009). "Bis-guanidinium-type cationic lipids: Synthesis and gene transfection ability."[3] Bioorganic & Medicinal Chemistry. (Example of headgroup modification).

  • Leventis, R., & Silvius, J. R. (1990). "Interactions of mammalian cells with lipid dispersions containing novel metabolizable cationic amphiphiles." Biochimica et Biophysica Acta (BBA). (Early work on metabolizable ester vs ether lipids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Glycerol Etherification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Glycerol Etherification. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of glycerol etherification reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve desired product selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of glycerol etherification?

A1: The etherification of glycerol typically yields a mixture of mono-, di-, and tri-substituted glycerol ethers.[1][2] For instance, when using tert-butyl alcohol (TBA), the products are mono-tert-butyl glycerol ether (MTBG), di-tert-butyl glycerol ether (DTBG), and tri-tert-butyl glycerol ether (TTBG).[1][2] Similarly, reacting glycerol with n-butanol produces mono-, di-, and tri-butyl glycerol ethers.[1][2] The specific distribution of these products is highly dependent on the reaction conditions and the catalyst used.

Q2: What types of catalysts are commonly used for glycerol etherification?

A2: Both homogeneous and heterogeneous acid and base catalysts are employed.[1] Homogeneous acid catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the product mixture.[1] Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, are often preferred due to their ease of separation and potential for reuse.[3][4][5][6] Basic catalysts can also be used, but acid-catalyzed reactions are generally faster, though they may be less selective.[1]

Q3: How does temperature affect glycerol etherification?

A3: Generally, increasing the reaction temperature enhances the conversion of glycerol due to improved reaction kinetics and increased solubility of glycerol in the reaction mixture.[1] However, excessively high temperatures can lead to undesirable side reactions, such as the dehydration of glycerol to acrolein or the self-etherification of the alcohol reactant (e.g., ethanol to diethyl ether).[1][7][8] For instance, in the etherification with tert-butyl alcohol, temperatures around 80°C have been found to be optimal, with higher temperatures leading to decreased conversion due to side reactions like TBA dehydration.[7]

Q4: What is the role of the reactant molar ratio in determining product selectivity?

A4: The molar ratio of the alcohol or olefin to glycerol is a critical parameter. A higher molar ratio of the etherifying agent generally favors the formation of di- and tri-ethers.[9] However, an excessive amount of the reactant can sometimes lead to side reactions, such as the oligomerization of isobutylene, which can reduce the overall yield of the desired glycerol ethers.[1] For the reaction with tert-butyl alcohol, an optimal TBA to glycerol ratio of 12:1 has been reported to maximize glycerol conversion and diether yield.[7]

Troubleshooting Guide

This section addresses common issues encountered during glycerol etherification experiments, providing potential causes and actionable solutions.

Problem 1: Low Glycerol Conversion

Potential Causes:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or possess low acidity/basicity.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Poor Mass Transfer: In heterogeneous catalysis, poor mixing can limit the contact between reactants and the catalyst surface.

  • Presence of Water: Water, a byproduct of the reaction when using alcohols, can inhibit the reaction by shifting the equilibrium back towards the reactants.[1]

Solutions:

  • Catalyst Evaluation and Selection:

    • Ensure the catalyst is properly activated and handled. For solid acid catalysts, confirm the density of acid sites.

    • Consider screening different catalysts. For example, sulfonic acid resins like Amberlyst-15 are known for their high activity in glycerol etherification.[5]

  • Temperature Optimization:

    • Systematically increase the reaction temperature in increments (e.g., 10°C) to find the optimal point where conversion is maximized without significant side product formation. Studies have shown that glycerol conversion generally increases with temperature up to a certain point.[1][7]

  • Improving Mass Transfer:

    • Increase the stirring speed to ensure the reaction mixture is homogeneous.

    • For viscous mixtures, consider using a co-solvent to reduce viscosity and improve reactant diffusion.

  • Water Removal:

    • Employ in-situ water removal techniques, such as using a Dean-Stark trap or adding molecular sieves to the reaction. The removal of water can significantly increase the yield of diethers.[10]

Problem 2: Poor Selectivity Towards Desired Ether (e.g., high mono-ether, low di-/tri-ether)

Potential Causes:

  • Inappropriate Reactant Molar Ratio: A low molar ratio of the etherifying agent to glycerol will favor the formation of mono-ethers.

  • Short Reaction Time: The reaction may not have proceeded long enough for the consecutive reactions to form di- and tri-ethers.

  • Steric Hindrance: The catalyst's pore structure might sterically hinder the formation of bulkier di- and tri-ethers.[1]

Solutions:

  • Adjusting Molar Ratio:

    • Increase the molar ratio of the alcohol or olefin to glycerol. For example, increasing the glycerol to propylene molar ratio from 1:2 to 1:5 enhances the selectivity towards tri-propyl glycerol ether.[9]

  • Optimizing Reaction Time:

    • Monitor the reaction progress over time using techniques like gas chromatography (GC) to determine the optimal reaction duration for maximizing the desired product.

  • Catalyst Selection Based on Pore Size:

    • If targeting di- or tri-ethers, select a catalyst with a larger pore size that can accommodate the formation of these larger molecules. Zeolites with wider pores have been shown to favor the synthesis of di-substituted ethers.[1]

Problem 3: Formation of Undesired Byproducts

Potential Causes:

  • High Reaction Temperature: Can lead to dehydration reactions (e.g., acrolein formation from glycerol) or self-etherification of the alcohol.[1]

  • Catalyst Acidity: Highly acidic catalysts can promote side reactions.

  • Reactant Purity: Impurities in the glycerol or other reactants can lead to side reactions.

Solutions:

  • Temperature Control:

    • Carefully control the reaction temperature to avoid exceeding the threshold for side reactions. For instance, acrolein formation is more prevalent at temperatures between 250°C and 350°C.[1]

  • Tuning Catalyst Properties:

    • Use a catalyst with moderate acidity to minimize side reactions. The performance of catalysts is often governed by a balance between acidity and surface polarity.[3][4]

  • Reactant Purification:

    • Use purified glycerol and other reactants to avoid unwanted side reactions. Crude glycerol from biodiesel production often contains impurities that can interfere with the reaction.[11]

Data Presentation & Experimental Protocols

Table 1: Influence of Reaction Conditions on Glycerol Etherification with Tert-Butyl Alcohol (TBA) over Beta Zeolite
ParameterConditionGlycerol Conversion (%)Diether Selectivity (%)Diether Yield (%)Reference
Temperature 60°C---[7]
80°C81.3532.4426.39[7]
90°CDecreasedDecreasedDecreased[7]
TBA/Glycerol Ratio 3:1---[7]
12:181.3532.4426.39[7]
15:1Decreased--[7]
Reaction Time 2 hours---[7]
6 hours81.3532.4426.39[7]
8 hoursDecreased--[7]

Note: This table summarizes findings from a study on glycerol etherification with TBA over beta zeolites.[7]

Experimental Protocol: General Procedure for Glycerol Etherification with Isobutylene

This protocol is a generalized procedure based on common laboratory practices.[12]

  • Reactor Setup: A high-pressure batch reactor is charged with glycerol and the chosen catalyst (e.g., Amberlyst-15, >5 wt% of glycerol).

  • Reactant Addition: The reactor is sealed and purged with an inert gas (e.g., nitrogen). Liquid isobutylene is then added to achieve the desired molar ratio (e.g., approximately 3:1 isobutylene to glycerol).

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 80°C) and stirred vigorously for the specified reaction time (e.g., 1-2 hours).

  • Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The catalyst is separated by filtration. The liquid product mixture can then be analyzed.

  • Product Analysis: The composition of the product mixture is typically determined by gas chromatography (GC) coupled with mass spectrometry (GC-MS) to identify and quantify the different glycerol ethers and any byproducts.

Visualizations

Glycerol Etherification Reaction Pathway

Etherification_Pathway Glycerol Glycerol Monoether Mono-ether Glycerol->Monoether + Alcohol/Olefin - H2O Alcohol_Olefin Alcohol / Olefin Diether Di-ether Monoether->Diether + Alcohol/Olefin - H2O Triether Tri-ether Diether->Triether + Alcohol/Olefin - H2O

Caption: A simplified reaction pathway for the consecutive etherification of glycerol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Glycerol Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Conversion->Optimize_Conditions Check_Selectivity Check Product Selectivity High_Conversion->Check_Selectivity Poor_Selectivity Poor Selectivity Check_Selectivity->Poor_Selectivity Poor Good_Selectivity Good Selectivity (Product Loss) Check_Selectivity->Good_Selectivity Good Adjust_Ratio Adjust Reactant Ratio Poor_Selectivity->Adjust_Ratio Improve_Workup Improve Workup/Purification Good_Selectivity->Improve_Workup

Caption: A logical workflow for troubleshooting low yield in glycerol etherification.

References

  • Noureddini, H., & Dailey, W. R. (1998). Production of Ethers of Gycerol from Crude Glycerol: The By-product of Biodiesel Production. Advances in Environmental Research, 2(2), 232-243. [Link]

  • Palanychamy, P., Lim, S., Yap, Y. H., & Leong, L. K. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Catalysts, 12(11), 1487. [Link]

  • Pimol, P., et al. (2014). Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives. Journal of Chemistry, 2014. [Link]

  • Nguyen, T. B., et al. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Scientific Reports, 14(1), 1-10. [Link]

  • Palanychamy, P., Lim, S., Yap, Y. H., & Leong, L. K. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Catalysts, 12(11), 1487. [Link]

  • Manouras, T., et al. (2017). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. American Journal of Chemistry, 7(3), 81-89. [Link]

  • Lee, S., et al. (2021). Direct Etherification Reaction of Glycerol Using Alkali Metal Cation (Li+, Na+ and K+) Containing X-Type Zeolites as Heterogeneous Catalysts: Optimization of the Reaction Conditions. Catalysts, 11(11), 1313. [Link]

  • Pouilloux, Y., et al. (2009). Etherification of glycerol with ethanol over solid acid catalysts. Green Chemistry, 11(7), 959-965. [Link]

  • Pouilloux, Y., et al. (2009). Etherification of glycerol with ethanol over solid acid catalysts. Green Chemistry, 11(7), 959-965. [Link]

  • Noureddini, H., & Dailey, W. R. (1998). Production of Ethers of Gycerol from Crude Glycerol: The By-product of Biodiesel Production. Advances in Environmental Research, 2(2), 232-243. [Link]

  • Kumar, P., et al. (2016). Catalytic etherification of glycerol to tert-butyl glycerol ethers using tert-butanol over sulfonic acid functionalized mesoporous polymer. RSC Advances, 6(97), 94953-94964. [Link]

  • Kumar, P., & Kumar, R. (2017). Etherification of Glycerol with Ethanol over Solid Acid Catalysts: Kinetic Study Using Cation Exchange Resin. Indian Chemical Engineer, 59(2), 115-131. [Link]

  • Esteban, J., et al. (2015). Etherification of Glycerol by tert-Butyl Alcohol: Kinetic Model. Industrial & Engineering Chemistry Research, 54(4), 1138-1146. [Link]

  • Dalla Costa, B. O., et al. (2015). Glycerol acetins: fuel additive synthesis by acetylation and esterification of glycerol using cesium phosphotungstate catalyst. RSC Advances, 5(104), 85655-85663. [Link]

  • Palanychamy, P., Lim, S., Yap, Y. H., & Leong, L. K. (2022). Reaction mechanism of glycerol etherification with ethanol. [Link]

  • Gholami, Z., et al. (2021). Different scenarios of glycerin conversion to combustible products and their effects on compression ignition engine as fuel additive: a review. International Journal of Ambient Energy, 42(12), 1401-1412. [Link]

  • Pouilloux, Y., et al. (2009). Etherification of glycerol with ethanol over solid acid catalysts. Green Chemistry, 11(7), 959-965. [Link]

  • Gholami, Z., et al. (2021). Different scenarios of glycerin conversion to combustible products and their effects on compression ignition engine as fuel additive: a review. International Journal of Ambient Energy, 42(12), 1401-1412. [Link]

  • Lee, S., et al. (2021). Etherification reactions of glycerol with basic catalysts. Catalysts, 11(11), 1313. [Link]

  • Chen, Y., et al. (2011). Optimization on the etherification of glycerol with tert-butyl alcohol. Chemical Engineering & Technology, 34(8), 1341-1346. [Link]

  • Ladero, M., et al. (2019). Improved Etherification of Glycerol with Tert-Butyl Alcohol by the Addition of Dibutyl Ether as Solvent. Catalysts, 9(4), 379. [Link]

  • Kong, P. S., et al. (2022). Recovery and utilization of crude glycerol, a biodiesel byproduct. RSC advances, 12(43), 28046-28064. [Link]

  • Veiga, P. M., et al. (2017). Acid zeolites for glycerol etherification with ethyl alcohol: Catalytic activity and catalyst properties. Applied Catalysis A: General, 548, 2-11. [Link]

  • Noureddini, H., Dailey, W., & Hunt, B. (1998). PRODUCTION OF ETHERS OF GLYCEROL FROM CRUDE GLYCEROL - THE BY- PRODUCT OF BIODLESEL PRODUCTION. undefined. [Link]

  • Lemos, F. O., et al. (2018). Optimization of glycerol etherification with ethanol in fixed bed reactor under various pressures. Journal of the Serbian Chemical Society, 83(11), 1279-1290. [Link]

  • Singh, A., & Sharma, Y. C. (2021). A comprehensive review on catalytic etherification of glycerol to value-added products. International Journal of Environmental Science and Technology, 18(10), 3237-3262. [Link]

  • Lari, G. M., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Catalysts, 13(10), 1399. [Link]

  • da Silva, G. P., et al. (2021). Production of Biofuels from Glycerol from the Biodiesel Production Process—A Brief Review. Energies, 14(19), 6265. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Klepacova, K., et al. (2007). Etherification of Glycerol and Ethylene Glycol by Isobutylene. Applied Catalysis A: General, 328(1), 1-13. [Link]

  • Talebian-Kiakalaieh, A., et al. (2013). Etherification of glycerol with isobutylene. Journal of the Taiwan Institute of Chemical Engineers, 44(4), 601-606. [Link]

Sources

Technical Support Center: Purification of Long-Chain Ether Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the complex yet rewarding field of long-chain ether lipid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these critical biomolecules. Ether lipids, including plasmalogens and plasmanyl lipids, play vital roles in cell membrane structure, signaling, and protection against oxidative stress.[1][2] However, their structural similarity to more abundant diacyl lipids and the inherent instability of certain subclasses make their purification a formidable task.

This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We aim to equip you with the knowledge to not only follow a method but to troubleshoot and optimize it for your specific research needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful ether lipid purification strategy.

Q1: What makes the purification of long-chain ether lipids so challenging?

A: The primary challenges stem from a combination of factors:

  • Structural Similarity: Ether lipids share a glycerol backbone with the far more abundant diacyl glycerophospholipids. This makes chromatographic separation difficult, as their physicochemical properties are very similar.

  • Isomeric Complexity: A major analytical hurdle is discriminating between plasmanyl (containing a stable O-alkyl ether bond) and plasmenyl (plasmalogen, containing an acid-labile O-alk-1'-enyl vinyl-ether bond) species.[3][4][5] These isomers are often isobaric, meaning they have the same mass, which complicates mass spectrometry-based analysis without robust chromatographic separation.

  • Chemical Instability: The vinyl-ether bond of plasmalogens is highly susceptible to cleavage under acidic conditions and is a prime target for oxidative degradation.[2] This necessitates careful handling, pH control, and the exclusion of oxygen throughout the purification process.

  • Low Abundance: In many tissues, ether lipids constitute a smaller fraction of the total lipid pool, requiring sensitive detection methods and purification strategies that can handle potential contaminants from more abundant lipid classes.[2]

Q2: How do I prevent the degradation of my ether lipid samples during purification?

A: Preventing degradation is paramount, especially for plasmalogens. The two main culprits are hydrolysis and oxidation.[6] A multi-pronged strategy is required:

  • Control pH: Avoid acidic conditions at all costs to protect the vinyl-ether bond of plasmalogens. Use buffered solutions to maintain a neutral or slightly alkaline pH during extraction and purification.[6]

  • Minimize Oxidation: Work under an inert atmosphere (nitrogen or argon) whenever possible. Use degassed, high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[6]

  • Protect from Light and Heat: Perform procedures on ice or in a cold room and use amber glass vials or foil-wrapped containers to prevent photo-oxidation.[6]

  • Enzyme Inactivation: When working with tissues, flash-freeze samples in liquid nitrogen immediately after collection and homogenize in the presence of enzyme inhibitors to prevent enzymatic hydrolysis by lipases.[6]

Table 1: Key Strategies to Prevent Ether Lipid Degradation

Degradation PathwayPrevention StrategyRationale
Acid Hydrolysis Maintain neutral to slightly alkaline pH (7.0-7.5) using buffered systems.The vinyl-ether linkage in plasmalogens is rapidly cleaved by acid.[7]
Oxidation Purge solvents and vials with N₂ or Argon. Add antioxidants (e.g., 0.01% BHT).The double bond in the vinyl-ether linkage and polyunsaturated fatty acids at sn-2 are prone to oxidation.[2][6]
Photo-oxidation Use amber glassware or wrap containers in aluminum foil.Light energy can catalyze the formation of reactive oxygen species.[6]
Enzymatic Degradation Rapidly freeze tissue; use enzyme inhibitors during homogenization.Endogenous lipases and plasmalogenases can degrade lipids upon cell lysis.[6]
Thermal Degradation Perform all steps at low temperatures (e.g., on ice or at 4°C).Chemical reactions, including degradation, are slowed at lower temperatures.[6]

Q3: What are the primary analytical techniques for characterizing my final purified fraction?

A: Characterization requires techniques that can provide structural information and distinguish between closely related species.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard.[3][8] Reversed-phase HPLC can separate plasmanyl and plasmenyl isomers, and high-resolution mass spectrometry with specialized fragmentation techniques (like UVPD-MS) can confirm the identity and structure of the lipid species.[4][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is not used for intact lipids but is invaluable for analyzing the constituent parts. After hydrolysis and derivatization, GC-MS can identify and quantify the fatty alcohols from the sn-1 position and the fatty acids from the sn-2 position.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide detailed structural information and can be used for absolute quantification of some lipid classes without signal overlap.[11]

Section 2: Troubleshooting Guides

This section uses a problem/solution format to address specific issues you may encounter during your experiments.

Problem: Low Recovery of Ether Lipids After Initial Extraction

Q: I've performed a total lipid extraction, but my downstream analysis shows very low levels of ether lipids. What could be the cause?

A: Low recovery typically points to incomplete extraction, sample degradation, or adsorption losses.

Causality & Solution:

  • Inefficient Extraction: Standard methods like Folch or Bligh-Dyer are effective but must be performed correctly.[12][13] The ratio of chloroform, methanol, and your aqueous sample is critical to achieve the biphasic separation that partitions lipids into the organic layer. Ensure vigorous mixing and sufficient time for phase separation. For highly complex matrices, a more robust solvent system like methyl-tert-butyl ether (MTBE) may offer better recovery.

  • Degradation During Extraction: As detailed in FAQ #2, plasmalogens can be lost if the pH becomes acidic or if samples are oxidized. Ensure your homogenization buffer is neutral and consider adding BHT to your chloroform/methanol mixture.

  • Adsorption to Surfaces: Lipids are notoriously "sticky" and can adsorb to plastic and glass surfaces.[6] Use glass tubes and pipettes wherever possible, and for quantitative work, consider using silanized glassware to minimize these losses.[6]

Problem: Poor Separation of Lipid Classes with Solid-Phase Extraction (SPE)

Q: My ether lipid fraction from my silica SPE column is heavily contaminated with neutral lipids (e.g., triglycerides, cholesterol esters) and/or diacyl phospholipids. How can I improve the purity?

A: This is a classic challenge in lipid purification. The key is to use a stepwise elution protocol with carefully chosen solvent systems that exploit the subtle differences in polarity between lipid classes.[14][15]

Causality & Solution: A silica gel stationary phase separates lipids based on the polarity of their headgroups. Non-polar lipids have minimal interaction and elute first, while highly polar lipids are strongly retained.

  • Principle: You will elute fractions with solvents of progressively increasing polarity. Neutral lipids will elute with non-polar solvents, while phospholipids (including ether lipids) require highly polar solvents to be displaced from the silica.

  • Optimization:

    • Conditioning: Always condition the column first with a non-polar solvent (e.g., hexane) to ensure reproducible results.

    • Flow Rate: Do not rush the sample loading or elution steps. A slow, consistent flow rate (e.g., ~1 mL/min) allows for proper equilibrium between the sample and the stationary phase.[6]

    • Solvent Selection: The choice and composition of your wash and elution solvents are critical. See the protocol and table below for a validated starting point.

Table 2: Example Stepwise SPE Elution Scheme for Lipid Class Fractionation on Silica Gel

StepSolvent SystemLipid Classes Eluted
1. Load Sample dissolved in Chloroform or Hexane-
2. Elute Fraction 1 Chloroform/Hexane (1:1, v/v)Neutral Lipids (e.g., Cholesterol Esters, Triglycerides)
3. Elute Fraction 2 Acetone/Hexane (1:1, v/v)Glycolipids, Cholesterol
4. Elute Fraction 3 AcetoneFree Fatty Acids
5. Elute Fraction 4 Chloroform/Methanol (9:1, v/v)Diacyl Phospholipids (PC, PE, PS)
6. Elute Fraction 5 Chloroform/Methanol (1:1, v/v)Ether Phospholipids (e.g., Plasmalogens) , Sphingomyelin
7. Elute Fraction 6 Methanol/Water/Acetic AcidHighly Polar Lipids (e.g., Lysophospholipids)

This table is a general guide. Solvent ratios may need to be optimized based on your specific sample matrix and ether lipid species of interest. Based on principles described in[14][15][16].

Problem: Inability to Separate Plasmanyl and Plasmenyl Ether Lipids by HPLC

Q: I am using reversed-phase HPLC, but my plasmanyl and plasmenyl ether lipids (e.g., PE(O-18:0/20:4) and PE(P-18:0/20:4)) are co-eluting. How can I resolve them?

A: This is an advanced challenge that requires high-resolution chromatography. The vinyl-ether bond in plasmalogens makes them slightly less polar than their corresponding plasmanyl (alkyl-ether) counterparts. This subtle difference can be exploited.

Causality & Solution:

  • Chromatographic Principle: On a reversed-phase (e.g., C18) column, less polar compounds are retained longer. The vinyl-ether double bond in plasmalogens results in a characteristic retention time shift, often causing them to elute slightly earlier than the more saturated (and thus slightly more non-polar) alkyl-ether species with identical acyl chains.[4]

  • Optimization Strategies:

    • Column Choice: Use a high-quality, end-capped C18 or C30 column with a small particle size (e.g., ≤3 µm) to maximize theoretical plates and improve resolution.

    • Gradient Optimization: A slow, shallow gradient is essential. A rapid increase in the organic mobile phase will cause all species to elute too quickly, masking the subtle differences. Experiment with extending the gradient time over the elution window of your target lipids.

    • Mobile Phase Modifiers: The choice of solvent and additives can influence selectivity. Common mobile phases include gradients of acetonitrile/isopropanol and water with additives like ammonium formate or formic acid (note: use low concentrations of acid and keep the system cold to minimize plasmalogen hydrolysis).

    • Flow Rate and Temperature: Lowering the flow rate can increase resolution. Controlling the column temperature can also alter selectivity and should be optimized.

Section 3: Protocols & Visual Workflows
Experimental Workflow for Ether Lipid Purification

This diagram outlines the general path from raw sample to purified, characterized ether lipids.

G cluster_0 Sample Preparation cluster_1 Extraction & Initial Cleanup cluster_2 Purification cluster_3 Analysis & Storage Sample Biological Sample (Tissue, Cells, Plasma) Homogenize Homogenization (+Antioxidants, Inhibitors) Sample->Homogenize Extraction Total Lipid Extraction (e.g., Modified Folch) Homogenize->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Dry_Extract Dry Down Organic Phase (Under N2 Stream) Phase_Sep->Dry_Extract SPE Solid-Phase Extraction (SPE) (Class Fractionation) Dry_Extract->SPE HPLC HPLC Purification (Isomer Separation) SPE->HPLC Analysis Characterization (LC-MS/MS) HPLC->Analysis Storage Store Purified Lipids (-80°C under Argon) HPLC->Storage

Caption: General workflow for the purification of long-chain ether lipids.

Protocol 1: Optimized Solid-Phase Extraction (SPE) for Ether Lipid Enrichment

This protocol provides a robust method for separating a total lipid extract into distinct classes, thereby enriching the ether lipid fraction.

Materials:

  • Glass SPE cartridge packed with 500 mg silica gel

  • SPE manifold

  • Total lipid extract, dried and reconstituted in 1 mL chloroform

  • Solvents (HPLC grade): Hexane, Chloroform, Acetone, Methanol

Procedure:

  • Column Conditioning:

    • Wash the silica cartridge with 5 mL of methanol.

    • Wash with 5 mL of chloroform.

    • Equilibrate with 10 mL of hexane. Do not let the column run dry.

  • Sample Loading:

    • Load the 1 mL of lipid extract onto the column.

    • Allow the sample to enter the silica bed slowly.

  • Stepwise Elution (collect each fraction in a separate silanized glass tube):

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform. This fraction contains triglycerides and cholesterol esters.

    • Fraction 2 (Free Fatty Acids/Cholesterol): Elute with 10 mL of acetone.

    • Fraction 3 (Diacyl Phospholipids & Ether Lipids): Elute with 10 mL of chloroform:methanol (1:1, v/v). This fraction is enriched in your target compounds.

    • Fraction 4 (Lyso-lipids): Elute with 10 mL of methanol.

  • Processing:

    • Dry down Fraction 3 under a stream of nitrogen.

    • Reconstitute in an appropriate solvent for HPLC or direct MS analysis.

Troubleshooting Logic for Poor SPE Purity

This diagram provides a decision-making framework for improving the purity of your SPE fractions.

G Start Problem: Contaminated Ether Lipid Fraction after SPE Check_Load Was the sample fully dissolved in a non-polar solvent before loading? Start->Check_Load Check_Flow Was the flow rate slow and consistent (~1 mL/min)? Check_Load->Check_Flow Yes Sol_Load Action: Re-dissolve sample completely. Consider gentle warming or sonication. Check_Load->Sol_Load No Check_Solvent Are elution solvent volumes and compositions correct? Check_Flow->Check_Solvent Yes Sol_Flow Action: Repeat with slower, controlled flow rate using vacuum manifold. Check_Flow->Sol_Flow No Check_Solvent->Sol_Flow No Sol_Solvent Action: Add intermediate 'wash' steps with solvents of intermediate polarity. Check_Solvent->Sol_Solvent Yes, but still contaminated Sol_Solvent2 Action: Decrease polarity difference between elution steps for finer separation. Sol_Solvent->Sol_Solvent2

Caption: Decision tree for troubleshooting poor purity in SPE fractionation.

References
  • Wikipedia. Ether lipid. [Link]

  • Zaynitdinova, R. I., et al. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. Frontiers in Cell and Developmental Biology. [Link]

  • Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage. (2025). Petroleum Ether For Lipidomics Prep. [Link]

  • Schmid, H. H., & Mangold, H. K. (1975). Analysis and quantification of ether lipids by chromatographic methods. Journal of Chromatographic Science. [Link]

  • Zaynitdinova, R. I., et al. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. ResearchGate. [Link]

  • Wörmer, L., et al. (2019). Comprehensive glycerol ether lipid fingerprints through a novel reverse-phase liquid chromatography-mass spectrometry protocol. ResearchGate. [Link]

  • Chornyi, S., et al. (2023). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of Lipid Research. [Link]

  • Sidoli, S., et al. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry. [Link]

  • Freeman, C. P., & West, D. (1966). Complete separation of lipid classes on a single thin-layer plate. Journal of Lipid Research. [Link]

  • Maeba, R., et al. (2016). Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1. Journal of the American Oil Chemists' Society. [Link]

  • Koch, M., et al. (2020). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry. [Link]

  • Magnusson, C. D., & Haraldsson, G. G. (2023). Synthesis of ether lipids: natural compounds and analogues. Chemistry and Physics of Lipids. [Link]

  • Choquet, C. G., et al. (1994). Stability of pressure-extruded liposomes made from archaeobacterial ether lipids. Applied Microbiology and Biotechnology. [Link]

  • Mancuso, C. A., et al. (1986). A method for the separation and characterization of archaebacterial signature ether lipids. Journal of Lipid Research. [Link]

  • Webster, C. M., et al. (2020). Lipid Extraction and Analysis. Methods in Molecular Biology. [Link]

  • Pannkuk, E. L., et al. (2017). Thin-layer chromatogram of broad lipid class separation. ResearchGate. [Link]

  • Pérez-Camino, M. C., & Ruiz-Gutiérrez, V. (2010). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Springer Protocols. [Link]

  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A. [Link]

  • Tsoupras, A., et al. (2021). One-step separation system of bio-functional lipid compounds from natural sources. MethodsX. [Link]

  • CordenPharma. (2024). Novel Purification Strategies for LNP Building Blocks. [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]

  • Cyberlipid. Simple procedures. [Link]

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Ether lipids. Chemistry and Physics of Lipids. [Link]

  • Shear stress system and anti-inflammatory effect of shear stress. (2021). ResearchGate. [Link]

  • Wang, C., et al. (2025). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. Marine Drugs. [Link]

  • Le, C. A., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules. [Link]

  • Cyberlipid. HPLC of lipid classes. [Link]

  • Goldfine, H., et al. (1987). Regulation of bilayer stability in Clostridium butyricum: studies on the polymorphic phase behavior of the ether lipids. Biochemistry. [Link]

  • Carrotta, R., et al. (2015). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal. [Link]

  • Biotage. (2023). Towards Large Scale Flash Purification of Lipids. [Link]

  • Ulmer, C. Z., et al. (2018). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Journal of Chromatography A. [Link]

  • Chornyi, S., et al. (2023). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of Lipid Research. [Link]

  • Klepacki, J. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International. [Link]

  • Zaynitdinova, R. I., et al. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. Frontiers. [Link]

Sources

improving the stability of ether lipid formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Plasmalogens, Synthetic Ether Lipids, & LNPs

Welcome to the Technical Support Hub

You are likely here because ether lipids (plasmalogens or synthetic ether-linked lipids) offer unique fusogenic properties and pH-sensitivity that ester-lipids cannot match, yet they present a distinct set of stability challenges. Unlike standard phosphoglycerides, the vinyl-ether bond at the sn-1 position in plasmalogens is chemically reactive, and the lack of a carbonyl oxygen changes the hydration layer, altering membrane packing.

This guide is structured to troubleshoot the three most common failure modes: Oxidative Cleavage , Physical Aggregation , and Payload Leakage .

Module 1: Chemical Stability & Oxidation

The Core Issue: The vinyl-ether bond (alkenyl ether) in plasmalogens is a "sacrificial antioxidant."[1] It is evolutionarily designed to scavenge reactive oxygen species (ROS), protecting downstream polyunsaturated fatty acids (PUFAs). In a formulation vial, this feature becomes a bug, leading to rapid degradation into fatty aldehydes and lysolipids.

Troubleshooting Guide: Chemical Degradation

Q: My lipid stock smells "rancid" or has shifted in color. What happened? A: You have likely triggered vinyl-ether oxidation. Unlike ester hydrolysis (which is pH-driven), this is radical-driven. Singlet oxygen (


) attacks the vinyl ether bond, forming a dioxetane intermediate that cleaves the chain.[1]
  • Immediate Fix: Discard the stock. Once aldehydes form, they can cross-link proteins or destabilize the remaining bilayer.

  • Prevention: Store all ether lipids in chloroform/methanol under an Argon overlay. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket. Never store as a dry powder for >24 hours [1].

Q: I am detecting lysolipids in my mass spec analysis. Is this hydrolysis? A: If you are using plasmalogens, it is likely acid-catalyzed hydrolysis. The vinyl ether bond is acid-labile (cleaving rapidly below pH 5.0).

  • The Fix: Ensure your hydration buffer is pH > 7.0. If you are making ionizable LNPs (which require low pH mixing), you must dialyze to neutral pH immediately (within 1-2 hours) after particle formation.

Q: Can I use standard antioxidants? A: Yes, but lipophilic antioxidants are required.

  • Recommendation: Add BHT (Butylated hydroxytoluene) or

    
    -Tocopherol  at 0.02–0.1 mol% relative to total lipid. Water-soluble antioxidants (Ascorbic acid) are ineffective for protecting the hydrophobic vinyl ether bond [2].
    
Visualization: The Vinyl Ether Oxidation Pathway

The following diagram illustrates the mechanism of failure. Note the cleavage into aldehydes, which is unique to ether lipids.

OxidationPathway Plasmalogen Plasmalogen (Vinyl Ether Bond) Intermediate Dioxetane / Hydroperoxyacetal Plasmalogen->Intermediate Radical Attack ROS ROS / 1O2 (Singlet Oxygen) ROS->Intermediate Cleavage Bond Cleavage Intermediate->Cleavage Instability Products Lyso-Lipid + Fatty Aldehyde Cleavage->Products Degradation

Figure 1: Mechanism of plasmalogen oxidative degradation. The vinyl ether bond acts as a singlet oxygen scavenger, leading to chain cleavage.

Module 2: Physical Stability (Aggregation & Fusion)

The Core Issue: Ether lipids lack the carbonyl oxygen at the sn-1 position, which reduces headgroup hydration. This promotes the formation of non-lamellar phases (like the Hexagonal II phase), which is excellent for endosomal escape (fusogenicity) but terrible for shelf-life stability (aggregation).

Troubleshooting Guide: Particle Size Growth

Q: My LNP size increased from 80nm to 150nm after 24 hours at 4°C. A: This is Ostwald ripening or fusion due to insufficient steric barrier. Ether lipids are more fusogenic than esters.

  • Diagnostic: Check the Polydispersity Index (PDI).[2][3] If PDI > 0.2, your particles are aggregating.

  • The Fix: Increase the PEG-lipid molar ratio. Standard LNPs use 1.5% PEG. For ether-lipid LNPs, increase to 2.0–2.5% PEG-DMG or PEG-DSPE to counteract the increased fusogenicity [3].

Q: My formulation precipitates after freeze-thaw. A: Ether lipids crystallize differently than ester lipids. You lack sufficient cryoprotectant.

  • The Fix: You must use a cryoprotectant before freezing. Do not freeze in PBS alone.

  • Protocol: Add Sucrose or Trehalose at a 10:1 (weight:weight) ratio of Sugar:Lipid.

Data Summary: Recommended Cryoprotectant Ratios

Storage ConditionBuffer MatrixAdditiveConcentrationStability Target
4°C (Short Term) PBS / HEPES (pH 7.4)EDTA1 mMPrevent metal-catalyzed oxidation
-80°C (Long Term) PBSSucrose10% (w/v)Prevent ice crystal fusion
-80°C (Long Term) PBSTrehalose10% (w/v)Higher glass transition temp (Tg) than sucrose
Lyophilization Water/SugarTrehalose20% (w/v)Essential for cake formation
Module 3: Encapsulation & Leakage

The Core Issue: Synthetic ether lipids (like diether PC) form very rigid membranes, while plasmalogens form fluid, disordered membranes. Mismatched fluidity leads to "grain boundaries" in the LNP where the drug leaks out.

Troubleshooting Guide: Leakage

Q: I have low encapsulation efficiency (EE < 70%). A: The ether lipid might be phase-separating from the structural lipids.

  • The Fix: Optimize the Cholesterol content. Cholesterol acts as the "mortar" in the lipid "brick wall."

    • If using Plasmalogens (Fluid): Increase Cholesterol to 40–50 mol% to rigidify the membrane.

    • If using Saturated Ether Lipids (Rigid): Decrease Cholesterol to 30 mol% or add a helper lipid (DOPC) to introduce disorder.

Q: How do I confirm leakage versus degradation? A: Perform a Self-Quenching Dye Leakage Assay . This is the gold standard for validating membrane integrity [4].

Protocol: Carboxyfluorescein (CF) Leakage Assay

This protocol validates if your ether lipid formulation is retaining its payload.

  • Preparation: Hydrate lipid film with 50 mM Carboxyfluorescein (CF) (purified grade) in HEPES buffer. At this high concentration, CF is self-quenched (dark).

  • Removal: Remove unencapsulated dye using a PD-10 Sephadex column (elute with iso-osmolar buffer).

  • Baseline Measurement (

    
    ):  Measure fluorescence of the particles (
    
    
    
    ). Signal should be low.
  • Lysis (

    
    ):  Add 0.1% Triton X-100  to rupture the particles. Fluorescence will spike (de-quenching).
    
  • Calculation:

    
    
    If 
    
    
    
    is high initially, your formulation failed before you even started.
Module 4: Advanced LNP Manufacturing

Context: For gene delivery (mRNA/siRNA), ether lipids are often used as "helper" lipids to improve endosomal escape. The manufacturing process must be gentle to prevent shear-induced degradation.

Protocol: Microfluidic Mixing for Ether-LNPs

Standard extrusion causes high shear. Microfluidics is preferred for ether lipids.

Reagents:

  • Organic Phase: Ionizable Lipid / Ether Lipid / Cholesterol / PEG-Lipid (Molar Ratio 50:10:38.5:1.5) dissolved in Ethanol.[4]

  • Aqueous Phase: mRNA in Citrate Buffer (pH 4.0).

Workflow:

  • Flow Rate Ratio (FRR): Set Aqueous:Organic ratio to 3:1 .

    • Why? High water content ensures rapid polarity change, precipitating the lipids into nanoparticles before the ether lipids can aggregate into large sheets.

  • Total Flow Rate (TFR): 12 mL/min (for benchtop microfluidics).

  • Dialysis (Critical Step):

    • Immediately dialyze against 1000x volume of PBS (pH 7.4) for 2 hours.

    • Technical Note: Prolonged exposure to Ethanol (from the mixing step) will dissolve ether lipids faster than ester lipids. Remove ethanol quickly [5].

  • Filtration: Sterile filter (0.2

    
    m).
    
Visualization: Troubleshooting Logic Tree

TroubleshootingTree Problem Identify Failure Mode Chem Chemical Change (Smell/Color/MS) Problem->Chem Phys Physical Change (Size/PDI) Problem->Phys Leak Low Efficacy (Leakage) Problem->Leak Oxidation Oxidation? Add EDTA + BHT Argon Overlay Chem->Oxidation Hydrolysis Acid Hydrolysis? Check Buffer pH > 7 Chem->Hydrolysis Agg Aggregation? Increase PEG-Lipid Phys->Agg Fusion Fusion on Freeze? Add Sucrose (10%) Phys->Fusion Fluidity Membrane too Fluid? Increase Cholesterol Leak->Fluidity Ethanol Ethanol Damage? Reduce Dialysis Time Leak->Ethanol

Figure 2: Decision matrix for diagnosing ether lipid formulation failures.

References
  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Maulik, G., et al. (1994).[5] Ethanolamine plasmalogens prevent the oxidation of cholesterol by reducing the oxidizability of cholesterol in phospholipid bilayers.[6] Journal of Lipid Research. Retrieved from [Link]

  • Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. Retrieved from [Link]

  • Jimah, J. R., et al. (2017). Liposome Disruption Assay to Examine Lytic Properties of Biomolecules. Bio-protocol. Retrieved from [Link]

  • Sedlmayr, V. L., et al. (2024).[7] Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Lipid Anchors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the cell membrane is a critical frontier. The ability to anchor molecules of interest—be it proteins, peptides, or small molecule drugs—to the lipid bilayer is paramount for a myriad of applications, from elucidating cellular signaling pathways to developing targeted therapeutics.[1][2] Synthetic lipid anchors provide a powerful and versatile toolkit for achieving this. This guide offers an in-depth comparative analysis of the most commonly employed synthetic lipid anchors, grounded in experimental data and practical insights to inform your research and development endeavors.

Introduction: The "Why" Behind Membrane Anchoring

The plasma membrane is not merely a passive barrier; it's a dynamic hub of cellular activity.[3] By tethering molecules to the cell surface, we can modulate cellular functions, track molecular interactions, and deliver therapeutic payloads with enhanced specificity.[1][4] Nature has its own elegant solutions for this, such as glycosylphosphatidylinositol (GPI) anchors and fatty acylation, which serve as inspiration for synthetic approaches.[5][6][7] Synthetic lipid anchors offer the advantage of precise chemical definition, enabling researchers to systematically investigate the impact of anchor structure on membrane localization, stability, and the function of the tethered molecule.[8]

This guide will dissect the key performance characteristics of three major classes of synthetic lipid anchors:

  • Diacyl Lipids: Mimicking the fundamental structure of the lipid bilayer.

  • Cholesterol-Based Anchors: Leveraging a native membrane component for integration.

  • Fatty Acyl Chains: Offering a simpler, yet effective, means of membrane insertion.

We will explore their mechanisms of action, compare their performance based on experimental evidence, and provide detailed protocols for their evaluation.

The Contenders: A Head-to-Head Comparison of Synthetic Lipid Anchors

The choice of a synthetic lipid anchor is a critical experimental variable that can profoundly influence the outcome of your study. The ideal anchor should provide stable and predictable membrane insertion without perturbing the native membrane structure or the function of the tethered molecule.

Mechanism of Action: How They Grip the Membrane

All synthetic lipid anchors share a common tripartite structure: a hydrophobic membrane-inserting domain, a hydrophilic linker, and a functional headgroup for conjugation to the molecule of interest.[3][5][6] The primary distinction lies in the nature of the hydrophobic domain.

Lipid_Anchor_Mechanism cluster_membrane Cell Membrane cluster_anchors Synthetic Lipid Anchors Bilayer Lipid Bilayer Diacyl Diacyl Lipid (e.g., DSPE) Diacyl->Bilayer Hydrophobic Interaction Cholesterol Cholesterol Cholesterol->Bilayer Intercalation Fatty_Acyl Fatty Acyl Chain (e.g., Palmitic Acid) Fatty_Acyl->Bilayer Hydrophobic Interaction Molecule Molecule of Interest (Protein, Drug, etc.) Molecule->Diacyl Conjugation Molecule->Cholesterol Conjugation Molecule->Fatty_Acyl Conjugation

Caption: Mechanisms of membrane insertion for different synthetic lipid anchors.

  • Diacyl Lipids (e.g., DSPE): These anchors, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), closely resemble the native phospholipids of the cell membrane. Their two fatty acyl chains readily intercalate into the hydrophobic core of the lipid bilayer, providing a stable and robust anchor.[5][9] This structural mimicry often translates to high insertion efficiency and prolonged membrane residency.[5]

  • Cholesterol-Based Anchors: Cholesterol is an integral component of mammalian cell membranes, making it a natural choice for a membrane anchor.[3][10] These anchors insert into the bilayer, with the rigid sterol ring system orienting parallel to the acyl chains of neighboring phospholipids.[3][11] While generally easier to synthesize and purify than diacyl lipids, their anchoring strength can be comparatively weaker, particularly for large, water-soluble payloads.[3][10][12]

  • Fatty Acyl Chains (e.g., Palmitic Acid): Single or double fatty acyl chains, such as palmitic acid, represent the simplest form of synthetic lipid anchors.[5][13] Their insertion is driven by the hydrophobic effect. The length and saturation of the acyl chain are critical determinants of anchoring stability, with longer, saturated chains generally providing a more stable association.[5] However, a single fatty acyl chain may not be sufficient for stable anchoring of larger molecules.[2]

Performance Metrics: A Data-Driven Comparison

The selection of an appropriate lipid anchor should be guided by empirical data. Key performance metrics include insertion efficiency, membrane stability (residence time), and the potential for cytotoxicity.

Anchor TypeInsertion EfficiencyMembrane Stability (t½)CytotoxicityKey Considerations
Diacyl Lipid (DSPE) HighHours to Days[5]Generally LowCan be more challenging to synthesize.[5]
Cholesterol High[14][15][16]Hours[11]Generally LowAnchoring strength may be payload-dependent.[3][10][12]
Fatty Acyl Chain Moderate to HighMinutes to Hours[5]Generally LowStability is highly dependent on chain length and number.[5]

Note: The values presented are generalizations based on published literature and can vary significantly depending on the specific experimental conditions, cell type, and the nature of the conjugated molecule.

A comparative study on cell surface re-engineering highlighted that a cholesterol-based anchor demonstrated higher cell membrane incorporation efficiency with less internalization compared to a phospholipid-based (DSPE) anchor.[14][15][16] Another review indicates that a two-chain lipid anchor generally has a higher membrane affinity than a cholesteryl or single-chain lipid anchor.[5][6]

Experimental Validation: Protocols for Performance Assessment

To ensure the trustworthiness of your results, it is crucial to experimentally validate the performance of your chosen lipid anchor in your specific system. Here are detailed protocols for assessing insertion efficiency and membrane stability.

Protocol 1: Quantification of Lipid Anchor Insertion Efficiency via Flow Cytometry

This protocol allows for the quantitative assessment of the percentage of cells that have successfully incorporated the synthetic lipid anchor.

Materials:

  • Cells of interest

  • Synthetic lipid anchor conjugated to a fluorescent dye (e.g., FITC) or a reactive handle (e.g., DBCO for click chemistry)

  • If using a reactive handle: Azide-conjugated biotin followed by fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest and wash cells with PBS to remove any residual media components. Resuspend cells at a concentration of 1 x 10^6 cells/mL in PBS.

  • Incubation with Lipid Anchor: Add the fluorescently labeled synthetic lipid anchor to the cell suspension at a final concentration of 5-10 µM. Incubate for 20-30 minutes at 37°C.

  • (Optional - for reactive handles):

    • Wash the cells twice with PBS to remove unincorporated anchor.

    • Incubate the cells with an azide-biotin conjugate to react with the DBCO handle on the anchor.

    • Wash the cells twice with PBS.

    • Incubate with Streptavidin-FITC to label the biotinylated anchors.

  • Washing: Wash the cells three times with cold PBS to remove any unbound lipid anchor.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the fluorescence intensity using a flow cytometer. A control sample of untreated cells should be run to establish baseline fluorescence.

Data Analysis: The percentage of fluorescently positive cells represents the insertion efficiency. The mean fluorescence intensity can provide a semi-quantitative measure of the number of anchors per cell.

Sources

A Senior Application Scientist's Guide to Evaluating Cationic Lipid Transfection Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of a cationic lipid for nucleic acid delivery is a critical decision that profoundly impacts therapeutic efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation and comparison of different cationic lipids, moving beyond simple efficiency metrics to a holistic understanding of performance. We will explore the causal relationships between lipid structure, formulation characteristics, and biological outcomes, equipping you with the knowledge to select the optimal delivery vehicle for your application.

The Anatomy of a Cationic Lipid: Why Structure Dictates Function

A cationic lipid is an amphiphilic molecule, but its function is far more complex than that of a simple soap. Its structure is meticulously designed to overcome multiple biological barriers to deliver a nucleic acid payload. Generally, it consists of three key domains.[1][2]

  • The Cationic Headgroup: This positively charged region is responsible for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (like mRNA, siRNA, or pDNA), initiating the condensation and encapsulation process.[2][3] The nature of the headgroup—whether it's a fixed charge (e.g., quaternary ammonium) or ionizable (becoming charged at low pH)—is a critical design feature. Ionizable lipids are particularly advantageous as they can remain near-neutral in systemic circulation (pH ~7.4), reducing non-specific interactions and toxicity, but become positively charged within the acidic environment of the endosome (pH ~5.0-6.5), which is crucial for payload release.[4][5]

  • The Hydrophobic Domain: Typically composed of one or two hydrocarbon chains, this domain is the primary driver for the self-assembly of lipids into a nanoparticle structure.[1][2] The length and degree of saturation of these chains influence the fluidity and stability of the resulting lipid nanoparticle (LNP).[1][6] For instance, unsaturated chains can increase the fusogenicity of the LNP, aiding in the critical step of endosomal escape.[5][6]

  • The Linker: This moiety connects the headgroup to the hydrophobic tails. The type of linker bond (e.g., ether, ester) can affect the biodegradability and cytotoxicity of the lipid.[2] Ester-linked lipids are often preferred as they can be cleaved by endogenous esterase enzymes, facilitating clearance and reducing long-term toxicity.

cluster_lipid Cationic Lipid Structure cluster_functions Functional Roles Lipid Cationic Headgroup Linker Hydrophobic Domain Head_Func Interacts with Nucleic Acid (Electrostatic Condensation) Lipid:head->Head_Func Linker_Func Determines Biodegradability & Stability Lipid:linker->Linker_Func Tail_Func Drives Nanoparticle Assembly & Influences Fluidity Lipid:tail->Tail_Func

Caption: Key structural domains of a cationic lipid and their primary functions.

The Evaluation Workflow: A Multi-Parametric Approach

A robust evaluation of cationic lipids requires a phased approach, beginning with fundamental physicochemical characterization and progressing to detailed in vitro and in vivo functional assays. Relying on a single endpoint, such as reporter gene expression, can be misleading. A superior lipid must demonstrate not only high efficiency but also low toxicity and produce stable, well-defined nanoparticles.

cluster_phase1 Phase 1: Physicochemical Characterization cluster_phase2 Phase 2: In Vitro Functional Assessment cluster_phase3 Phase 3: Data Synthesis & In Vivo Correlation node_start node_start node_phase node_phase node_assay node_assay node_end node_end start Lipid Selection & LNP Formulation P1 Characterize Nanoparticles start->P1 Size Size & PDI (DLS) P1->Size Zeta Zeta Potential P1->Zeta EE Encapsulation Efficiency (RiboGreen Assay) P1->EE P2 Cell-Based Assays Size->P2 Zeta->P2 EE->P2 TE Transfection Efficiency (Flow Cytometry / Luminescence) P2->TE Tox Cytotoxicity (MTT / LDH Assay) P2->Tox P3 Analyze & Compare TE->P3 Tox->P3 IVIS In Vivo Studies (Bioluminescence Imaging) P3->IVIS end_node Optimal Lipid Candidate Identified IVIS->end_node

Caption: A systematic workflow for the comprehensive evaluation of cationic lipids.

Phase 1: Physicochemical Characterization of LNPs

Before introducing LNPs to a biological system, their fundamental physical properties must be rigorously assessed. These characteristics are predictive of stability, cellular uptake, and overall performance. For this guide, let's consider three hypothetical cationic lipids—CL-A , CL-B , and CL-C —formulated with a standard set of helper lipids (e.g., DSPC, Cholesterol, and a PEG-lipid).[7][8]

ParameterMethodCL-ACL-BCL-CRationale & Importance
Hydrodynamic Size (Z-average) Dynamic Light Scattering (DLS)85 nm150 nm82 nmSize influences biodistribution and cellular uptake mechanisms. Particles <150 nm are generally preferred for efficient endocytosis.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.110.350.13Measures the uniformity of the particle population. A PDI < 0.2 is indicative of a monodisperse and homogenous formulation, which is crucial for reproducibility.[9]
Zeta Potential Laser Doppler Velocimetry+45 mV+48 mV+25 mVIndicates the surface charge of the nanoparticles. A strong positive charge can enhance interaction with the negatively charged cell membrane but may also lead to higher toxicity and aggregation in serum.[10]
Encapsulation Efficiency (EE) RiboGreen Assay / Quant-iT96%95%75%The percentage of nucleic acid successfully encapsulated within the LNP. High EE is critical for ensuring a sufficient therapeutic dose is delivered.[9][10]

Interpretation: Based on this initial characterization, CL-A appears most promising. It forms small, uniform nanoparticles with high encapsulation efficiency. CL-B produces larger, more heterogeneous particles (high PDI), which could lead to inconsistent results. CL-C shows good size and uniformity but has a significantly lower encapsulation efficiency, making it a less potent delivery vehicle.

Phase 2: In Vitro Functional Assessment

This phase directly measures the two most critical parameters: the ability of the lipid to deliver its cargo (efficiency) and its impact on cell health (toxicity).

Experimental Design: Causality Behind the Choices
  • Cell Lines: The choice is application-dependent. For general screening, easily transfectable cell lines like HEK293T or HeLa are often used.[8][11] However, it is crucial to validate performance in a therapeutically relevant cell line (e.g., HepG2 for liver-targeted therapies[7], or primary monocytes for immune applications[12]).

  • Reporter Genes: The reporter provides a quantifiable measure of successful transfection.

    • Green Fluorescent Protein (GFP): Ideal for single-cell analysis via flow cytometry and visualization with fluorescence microscopy. It allows for the quantification of both the percentage of transfected cells and the intensity of expression per cell.[13][14]

    • Luciferase (Firefly, Gaussia): Excellent for high-throughput screening in multi-well plates. The enzymatic reaction produces a luminescent signal that is highly sensitive and offers a broad dynamic range for quantifying total protein expression in a cell population.[7][11]

  • Cytotoxicity Assays: Efficiency data is meaningless without a corresponding measure of cell viability. Using orthogonal assays provides a more complete picture of toxicity.

    • MTT Assay: Measures mitochondrial reductase activity, indicating the metabolic health of the cell population.[15]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.[15]

The Cellular Pathway of LNP Transfection

Understanding the intracellular journey of an LNP is key to interpreting experimental results. A successful cationic lipid must navigate each step of this pathway.

cluster_cell Target Cell node_ext node_ext node_int node_int node_process node_process node_cargo node_cargo endocytosis Endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome escape Endosomal Escape endosome->escape Protonation of ionizable lipid lysosome Lysosome (Degradation) endosome->lysosome Failure Path cargo_release Payload Release escape->cargo_release payload mRNA cargo_release->payload translation mRNA Translation (Protein Expression) payload->translation lnp LNP membrane Cell Membrane lnp->membrane membrane->endocytosis

Caption: The intracellular pathway for LNP-mediated mRNA delivery.

This process of endosomal escape is a major bottleneck and a key differentiator for effective cationic lipids.[12] Lipids that can efficiently disrupt the endosomal membrane upon acidification will exhibit superior transfection efficiency.

Comparative In Vitro Data

The following table extends our comparison of CL-A, CL-B, and CL-C using data from a hypothetical experiment in HEK293T cells with a GFP reporter plasmid.

ParameterMethodCL-ACL-BCL-C
Transfection Efficiency (% GFP+ Cells) Flow Cytometry85%60%82%
Mean Fluorescence Intensity (MFI) Flow Cytometry50,00045,00025,000
Cell Viability (% of Control) MTT Assay92%65%90%

Interpretation:

  • CL-A demonstrates an excellent balance of high transfection efficiency (85% of cells are GFP-positive) and high expression levels per cell (MFI of 50,000), all while maintaining high cell viability (92%).

  • CL-B , consistent with its poor physicochemical properties, shows lower efficiency and significant toxicity. This highlights the importance of Phase 1 screening.

  • CL-C achieves a high percentage of transfected cells but with a much lower expression level per cell (low MFI). This, combined with its poor encapsulation efficiency, suggests that while it can enter cells, it is inefficient at releasing its payload for expression. CL-A is the clear lead candidate.

Experimental Protocols

Trustworthy data is built on rigorous and reproducible protocols. Below are standardized methodologies for the key assays described.

Protocol 1: In Vitro Transfection with a GFP Reporter Plasmid
  • Cell Seeding: Seed 50,000 HEK293T cells per well in a 24-well plate in 500 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Lipoplex Formation (for one well):

    • Tube A: Dilute 500 ng of GFP plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute the cationic lipid reagent into 50 µL of serum-free medium according to the manufacturer's recommended ratio (e.g., a 3:1 reagent:DNA ratio would be 1.5 µL of reagent).

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow lipoplexes to form.

  • Transfection: Add the 100 µL of lipoplex solution dropwise to the cells. Swirl the plate gently to mix.

  • Incubation: Incubate the cells for 48 hours at 37°C, 5% CO₂.

  • Analysis: Proceed to analysis via fluorescence microscopy or flow cytometry.

Protocol 2: Flow Cytometry for Transfection Efficiency
  • Cell Harvest: Aspirate the medium from the wells. Wash once with 500 µL of PBS.

  • Detachment: Add 100 µL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization: Add 400 µL of complete growth medium to neutralize the trypsin. Transfer the cell suspension to a flow cytometry tube.

  • Pelleting: Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 300 µL of FACS buffer (PBS + 2% FBS).

  • Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Gate on the live cell population using forward and side scatter, and quantify the percentage of GFP-positive cells and the Mean Fluorescence Intensity (MFI) in the FITC channel.

Protocol 3: MTT Assay for Cell Viability
  • Setup: Perform transfection in a 96-well plate, seeding 10,000 cells per well. Include "untreated" control wells.

  • Reagent Addition: At the 48-hour post-transfection timepoint, add 10 µL of 5 mg/mL MTT reagent to each 100 µL well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate viability as: (Absorbance_sample / Absorbance_control) * 100%.

Conclusion and Future Directions

The systematic evaluation outlined in this guide—combining physicochemical characterization with a dual assessment of in vitro efficiency and toxicity—provides a robust framework for identifying superior cationic lipids. The lead candidate, CL-A , excelled across all key metrics: forming stable, uniform nanoparticles, achieving high-level gene expression, and exhibiting minimal cytotoxicity.

The next logical step for a promising candidate is validation in an in vivo model.[16] This often involves using an LNP formulation carrying luciferase-encoding mRNA, which allows for non-invasive, whole-body bioluminescence imaging to track the location, magnitude, and duration of protein expression.[7][8][16] This transition from cell culture to a complex biological system is the ultimate test of a delivery platform's potential as a therapeutic.

References

  • Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes. PMC. [Link]

  • Transfection Efficiency of Cationic Lipids with Different Hydrophobic Domains in Gene Delivery. ACS Publications. [Link]

  • Transfection Efficiency of Cationic Lipids with Different Hydrophobic Domains in Gene Delivery | Request PDF. ResearchGate. [Link]

  • Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model. PMC. [Link]

  • Cationic lipids: molecular structure/ transfection activity relationships and interactions with biomembranes. Semantic Scholar. [Link]

  • Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition. PMC. [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. MITCHELL LAB. [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. PubMed. [Link]

  • Efficient mRNA Delivery In Vitro and In Vivo Using a Polycharged Biodegradable Nanomaterial. MDPI. [Link]

  • Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery. YouTube. [Link]

  • Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells. RSC Publishing. [Link]

  • Effects of disaccharide and cationic lipid types on reverse transfection with lyophilized mRNA lipoplexes. ProQuest. [Link]

  • In Vitro and In Vivo Evaluation of Linear Polyethylenimine Nanoparticles. Ingenta Connect. [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing | Request PDF. ResearchGate. [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. PMC. [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. PMC. [Link]

  • Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. Taylor & Francis Online. [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. ResearchGate. [Link]

  • Effective mRNA transfection of tumor cells using cationic triacyl lipid-based mRNA lipoplexes. Spandidos Publications. [Link]

  • Lipid nanoparticles selected for optimisation. Cationic lipid... | Download Scientific Diagram. ResearchGate. [Link]

  • Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting. MDPI. [Link]

Sources

A Senior Scientist's Guide to Diacylglycerol (DAG) Mimics in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Problem of a Ubiquitous Second Messenger

In the intricate world of cellular communication, diacylglycerol (DAG) stands as a pivotal second messenger.[1][2] Generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), DAG acts as a critical signaling hub, recruiting and activating a host of effector proteins, most notably the Protein Kinase C (PKC) family.[2][3] This activation triggers a cascade of phosphorylation events that govern fundamental cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][5]

However, the transient and localized nature of endogenous DAG makes it a challenging molecule to study directly. This has led to the development of synthetic DAG mimics—stable, cell-permeable small molecules that can bypass upstream receptor signaling to directly activate DAG effectors. These tools are invaluable for dissecting signaling pathways and screening for therapeutic modulators.

This guide provides a head-to-head comparison of the most prevalent classes of DAG mimics used in cell-based assays: the classical phorbol esters , the rationally designed diacylglycerol (DAG)-lactones , and the potent ingenol esters . We will delve into their mechanisms, compare their performance based on experimental data, and provide robust protocols to help you select and validate the optimal tool for your research needs.

Visualizing the Core Pathway: DAG and PKC Activation

Before comparing the mimics, it is crucial to understand the central pathway they hijack. Upon generation, DAG binds to the C1 domain of conventional and novel PKC isoforms, recruiting them to the cell membrane and inducing a conformational change that leads to their activation and the phosphorylation of downstream substrates.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc_inactive Inactive PKC (Cytosol) dag->pkc_inactive Recruits & Activates pkc_active Active PKC (Membrane) downstream Downstream Substrates (e.g., MAPK/ERK) pkc_active->downstream Phosphorylates response Cellular Response (Proliferation, etc.) downstream->response Leads to Assay_Workflow A 1. Cell Seeding Plate cells at optimal density B 2. Serum Starvation (Optional, 12-24h) Reduces basal signaling A->B C 3. DAG Mimic Treatment Dose-response and time-course B->C D 4. Cell Lysis or Fixation Stop reaction & prepare sample C->D E 5. Assay (e.g., Western Blot, ICC) D->E F 6. Data Acquisition & Analysis E->F

Caption: General workflow for cell-based analysis of DAG mimics.
Protocol 1: PKC Isoform Translocation Assay (Immunofluorescence)

This assay directly visualizes the recruitment of a specific PKC isoform from the cytosol to a cellular membrane (e.g., plasma membrane) upon activation, a hallmark of its engagement by a DAG mimic. [6] Causality Behind Choices:

  • Serum Starvation: Reduces basal signaling from growth factors in serum, lowering background PKC activity and providing a cleaner window to observe stimulus-induced activation.

  • Paraformaldehyde (PFA) Fixation: Covalently cross-links proteins, preserving the cellular architecture and the transient location of the translocated PKC.

  • Triton X-100 Permeabilization: Creates pores in the cell membrane, allowing antibodies to access intracellular epitopes.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549, HeLa) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum (0.5%) medium and incubate for 12-24 hours.

  • Treatment: Treat cells with various concentrations of your DAG mimics (e.g., 100 nM PMA, 1 µM DAG-lactone) for a predetermined time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

  • Fixation: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα or anti-PKCε), diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit), diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify translocation by measuring the change in fluorescence intensity at the plasma membrane versus the cytosol.

Protocol 2: Downstream ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the MAPK/ERK pathway is a common downstream consequence of PKC activation. Measuring the phosphorylation of ERK1/2 at Thr202/Tyr204 provides a robust, quantitative readout of the functional activity of a DAG mimic. [7][8] Causality Behind Choices:

  • Rapid Lysis in Phosphatase Inhibitor Cocktail: Immediately halts all enzymatic activity upon cell harvesting, preserving the transient phosphorylation state of ERK, which is critical for accurate measurement.

  • Probing for both Phospho-ERK and Total-ERK: Using total ERK as a loading control is essential. It validates that any observed changes in the phospho-ERK signal are due to changes in phosphorylation, not differences in the amount of protein loaded per lane.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Seed cells in 6-well plates to achieve 80-90% confluency. Serum-starve as described in Protocol 1.

  • Treatment: Stimulate cells with DAG mimics across a time course (e.g., 0, 5, 15, 30, 60 minutes) or a dose-response range for a fixed time (e.g., 15 minutes).

  • Cell Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

Conclusion and Recommendations

The selection of a DAG mimic is a critical decision in experimental design that requires a balance of potency, selectivity, and an awareness of potential artifacts.

  • PMA remains a valuable tool for inducing maximal, sustained PKC activation, serving as an essential positive control. However, its significant off-target activities demand cautious interpretation of results. [9][10][11]* Ingenol Esters offer another class of highly potent natural product activators, whose complex and cell-type-specific effects highlight the intricate cellular context that dictates signaling outcomes. [12][13]* DAG-Lactones represent the forefront of rational drug design in this space. [14][15]Their potential for isoform selectivity and reduced off-target effects makes them the preferred choice for dissecting the nuanced roles of specific PKC family members in cellular processes. [6][16] Ultimately, the most rigorous studies will employ more than one type of mimic, using rationally designed agents like DAG-lactones to build a specific hypothesis and classic activators like PMA to confirm general PKC involvement. By understanding the distinct properties of each class and validating their effects with robust cell-based assays, researchers can confidently and accurately unravel the complexities of diacylglycerol signaling.

References

  • Winkler, J. D., et al. (1987). Specific binding to protein kinase C by ingenol and its induction of biological responses. PubMed. [Link]

  • Kikkawa, U., et al. (2002). Biochemical Assays for Multiple Activation States of Protein Kinase C. PubMed. [Link]

  • Jiang, G., et al. (2020). The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription. PLOS Pathogens. [Link]

  • Pardons, M., et al. (2019). Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal. Journal of Virology. [Link]

  • Hampson, P., et al. (2005). Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ. The Journal of Immunology. [Link]

  • Dime, D. B., et al. (2020). Homogeneous Assays of Second Messenger Signaling and Hormone Secretion Using Thermofluorimetric Methods That Minimize Calibration Burden. Analytical Chemistry. [Link]

  • Sando, J. J. (2000). Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. [Link]

  • Parsons, L. M., et al. (2022). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. [Link]

  • Duan, D., et al. (2008). Design and synthesis of protein kinase C epsilon selective diacylglycerol lactones (DAG-lactones). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell Biolabs, Inc. DAG Assay Kit. Cell Biolabs, Inc.. [Link]

  • Merck Millipore. Protein Kinase C (PKC) Assay Kit. Merck Millipore. [Link]

  • BMG Labtech. (2023). Role of second messengers and signal transmission in the cell. BMG Labtech. [Link]

  • Schlessinger, K., et al. (2021). The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis. eLife. [Link]

  • Garcia-Bermejo, M. L., et al. (2002). Diacylglycerol (DAG)-lactones, a new class of protein kinase C (PKC) agonists, induce apoptosis in LNCaP prostate cancer cells by selective activation of PKCalpha. Journal of Biological Chemistry. [Link]

  • Tveden-Nyborg, P., et al. (2003). Phorbol ester phorbol-12-myristate-13-acetate promotes anchorage-independent growth and survival of melanomas through MEK-independent activation of ERK1/2. Melanoma Research. [Link]

  • Le, T., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]

  • Roy, A., et al. (2021). Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. Antioxidants. [Link]

  • Traore, K., et al. (2005). Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent. Leukemia Research. [Link]

  • Y-h, S. E., et al. (2020). Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity. Bioorganic & Medicinal Chemistry. [Link]

  • Almolda, B., et al. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. PLoS One. [Link]

  • Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences. [Link]

  • Almolda, B., et al. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. PubMed. [Link]

  • Wikipedia. (2023). Second messenger system. Wikipedia. [Link]

  • Pu, Y., et al. (2022). Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Trends in Pharmacological Sciences. [Link]

  • Lee, J. Y., & Tuda, T. (1996). Mitogenic inhibition by phorbol esters is associated with decreased phosphatidylinositol-3 kinase activation. Journal of Biological Chemistry. [Link]

  • Cherqui, G., et al. (1986). Evidence that phorbol ester-activated pathways are not directly involved in the action of insulin in rat adipocytes. Molecular and Cellular Endocrinology. [Link]

  • Rhee, J. G., et al. (2002). Phorbol esters and neurotransmitter release: more than just protein kinase C? Molecular Neurobiology. [Link]

  • Brose, N., & Rosenmund, C. (2005). The biology and biochemistry of diacylglycerol signalling. EMBO reports. [Link]

  • Cooke, M., et al. (2019). Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes. Journal of Biological Chemistry. [Link]

  • Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]

  • Lee, J., et al. (2006). Branched Diacylglycerol-Lactones as Potent Protein Kinase C Ligands and α-Secretase Activators. Journal of Medicinal Chemistry. [Link]

  • Marquez, V. E., et al. (2002). Synthetic Diacylglycerols (DAG) and DAG-lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research. [Link]

  • Überall, F., et al. (1999). Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes. Molecular and Cellular Biology. [Link]

  • Marquez, V. E., et al. (2002). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research. [Link]

  • Franklin, R. A., et al. (1989). Antagonistic effects of phorbol esters on lymphocyte activation. Evidence that protein kinase C provides an early signal associated with lytic function. Journal of Immunology. [Link]

  • Li, X. X., et al. (2022). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. [Link]

  • Janowsky, A., et al. (2020). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sittampalam, G. S., et al. (2015). Phospho-ERK Assays. Assay Guidance Manual. [Link]

  • Slominski, A. T., et al. (2021). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. International Journal of Molecular Sciences. [Link]

  • Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。